Oxocarbazate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H33N5O6 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C28H33N5O6/c1-28(2,3)39-26(36)30-22(15-19-16-29-21-12-6-5-11-20(19)21)25(35)31-32-27(37)38-17-24(34)33-14-8-10-18-9-4-7-13-23(18)33/h4-7,9,11-13,16,22,29H,8,10,14-15,17H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)/t22-/m0/s1 |
InChI Key |
MITOFRSPGLYHSJ-QFIPXVFZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Oxocarbazate (B1193368) on Cathepsin L
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of human cathepsin L. The document details the quantitative inhibitory data, experimental methodologies, and the broader context of its therapeutic potential, particularly in antiviral applications.
Introduction to Cathepsin L and its Inhibition
Cathepsin L is a lysosomal cysteine protease belonging to the papain family.[1] Under normal physiological conditions, it plays a crucial role in protein degradation within lysosomes.[2][3] However, its activity is also implicated in various pathological processes, including cancer progression, immunological disorders, and, notably, viral entry into host cells.[1][4][5] For viruses like SARS-CoV and Ebola, cathepsin L-mediated proteolysis of the viral spike glycoprotein (B1211001) within the endosome is a critical step for triggering membrane fusion and subsequent viral RNA release into the cytoplasm.[1][4][6] This makes cathepsin L a compelling therapeutic target for developing broad-spectrum antiviral agents.[1][4]
Oxocarbazates are a class of compounds that have been identified as potent inhibitors of cysteine proteases.[7] Specifically, the tetrahydroquinoline this compound identified by the PubChem CID 23631927 has been extensively characterized as a subnanomolar, slow-binding, and reversible inhibitor of human cathepsin L.[1][8]
Quantitative Inhibitory Data
The inhibitory potency of this compound (CID 23631927) against human cathepsin L has been thoroughly evaluated. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Conditions/Notes | Reference |
| IC₅₀ (no preincubation) | 6.9 ± 1.0 nM | Assayed immediately after mixing with the enzyme at 25°C. | [1][8][9] |
| IC₅₀ (1-hour preincubation) | 2.3 ± 0.1 nM | Preincubated with cathepsin L for 1 hour before assay. | [1][9] |
| IC₅₀ (2-hour preincubation) | 1.2 ± 0.1 nM | Preincubated with cathepsin L for 2 hours before assay. | [1][9] |
| IC₅₀ (4-hour preincubation) | 0.4 ± 0.1 nM | Preincubated with cathepsin L for 4 hours before assay. | [1][8][9] |
| IC₅₀ (at 37°C) | 10.6 ± 0.9 nM | Temperature dependence study. | [1] |
| Inhibition Constant (Kᵢ) | 0.29 nM | Determined from kinetic analysis. | [1][8] |
| Association Rate Constant (kₒₙ) | 153,000 M⁻¹s⁻¹ | Determined from transient kinetic analysis. | [1][8] |
| Dissociation Rate Constant (kₒff) | 4.40 × 10⁻⁵ s⁻¹ | Determined from transient kinetic analysis. | [1][8] |
| Selectivity (Cathepsin L/B) | >700-fold | Demonstrates high selectivity for cathepsin L over cathepsin B. | [1][8] |
| Antiviral IC₅₀ (SARS-CoV) | 273 ± 49 nM | Pseudotype virus infection assay in HEK 293T cells. | [1][8] |
| Antiviral IC₅₀ (Ebola virus) | 193 ± 39 nM | Pseudotype virus infection assay in HEK 293T cells. | [1][8] |
Mechanism of Action
The data reveals that this compound acts as a slow-binding, competitive, and slowly reversible inhibitor of cathepsin L.[1][8] The time-dependent decrease in the IC₅₀ value, dropping 17-fold from 6.9 nM to 0.4 nM after a 4-hour preincubation, is a hallmark of a slow-binding mechanism.[1][8][9] This indicates that the inhibitor forms a stable enzyme-inhibitor complex (EI) that reaches equilibrium slowly.
The interaction can be described by a single-step competitive inhibition model.
References
- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Inhibition of cysteine protease cathepsin L increases the level and activity of lysosomal glucocerebrosidase [insight.jci.org]
- 3. NEW EMBO MEMBER’S REVIEW: Lysosomal cysteine proteases: facts and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
Oxocarbazate: A Potent Inhibitor of Viral Entry via Cathepsin L Blockade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Viral entry into host cells represents a critical and highly vulnerable stage in the viral life cycle, offering a prime target for therapeutic intervention. A growing body of evidence highlights the crucial role of host proteases in facilitating this process for a range of enveloped viruses. This technical guide focuses on the mechanism of action of oxocarbazate (B1193368), a small-molecule inhibitor, in blocking viral entry by targeting human cathepsin L. For viruses such as SARS-coronavirus and Ebola virus, cathepsin L-mediated cleavage of their surface glycoproteins within the endosomal compartment is an indispensable step for membrane fusion and subsequent release of the viral genome into the cytoplasm. This compound effectively abrogates this process by potently and selectively inhibiting cathepsin L activity. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing this compound's efficacy, and a summary of key quantitative data, positioning this compound as a promising candidate for broad-spectrum antiviral drug development.
The Role of Cathepsin L in Viral Entry
Certain enveloped viruses, including filoviruses (e.g., Ebola) and coronaviruses (e.g., SARS-CoV), gain entry into host cells through an endocytic pathway. Following attachment to specific cell surface receptors, the virus is internalized into an endosome. The acidic environment of the late endosome activates cathepsin L, a lysosomal cysteine protease. Activated cathepsin L then cleaves the viral surface glycoprotein (B1211001), inducing conformational changes that expose a fusion peptide. This peptide inserts into the endosomal membrane, mediating the fusion of the viral and endosomal membranes and allowing the viral nucleocapsid to be released into the host cell cytoplasm, thus initiating infection.[1][2]
Mechanism of Action of this compound
This compound, specifically the tetrahydroquinoline this compound identified as PubChem CID 23631927, acts as a potent, slow-binding, and reversible inhibitor of human cathepsin L.[1][3] By directly binding to and inhibiting the enzymatic activity of cathepsin L, this compound prevents the necessary proteolytic cleavage of the viral glycoprotein. This inhibition effectively halts the viral fusion process and subsequent entry into the host cell, thereby blocking infection at a critical early stage.[1][4] The targeting of a host factor like cathepsin L presents a significant advantage in antiviral therapy, as it is less susceptible to the development of drug resistance resulting from rapid viral mutations.[1]
Quantitative Data Summary
The efficacy of this compound (CID 23631927) has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and kinetic parameters.
Table 1: In Vitro Inhibition of Human Cathepsin L by this compound
| Parameter | Value | Conditions | Reference |
| IC₅₀ (no preincubation) | 6.9 ± 1.0 nM | Immediate assay | [1][3] |
| IC₅₀ (1-hour preincubation) | 2.3 ± 0.1 nM | Preincubation with enzyme | [1] |
| IC₅₀ (2-hour preincubation) | 1.2 ± 0.1 nM | Preincubation with enzyme | [1] |
| IC₅₀ (4-hour preincubation) | 0.4 ± 0.1 nM | Preincubation with enzyme | [1][3] |
| Kᵢ | 0.29 nM | Transient kinetic analysis | [1][3] |
| kₒₙ | 153,000 M⁻¹s⁻¹ | Transient kinetic analysis | [1][3] |
| kₒff | 4.40 × 10⁻⁵ s⁻¹ | Transient kinetic analysis | [1][3] |
Table 2: Antiviral Activity of this compound in Pseudovirus Entry Assays
| Virus Pseudotype | IC₅₀ | Cell Line | Reference |
| SARS-CoV | 273 ± 49 nM | HEK293T | [1][3][4] |
| Ebola virus | 193 ± 39 nM | HEK293T | [1][3][4] |
Experimental Protocols
Cathepsin L Inhibition Assay
This protocol details the method to determine the inhibitory activity of this compound against purified human cathepsin L.
Materials:
-
Recombinant human cathepsin L
-
This compound (CID 23631927)
-
Fluorogenic substrate: Z-Phe-Arg-AMC
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Activate cathepsin L by incubating it in the assay buffer for 30 minutes at 25°C to ensure the catalytic cysteine is in its reduced form.
-
For time-dependent inhibition assays, pre-incubate the activated cathepsin L with varying concentrations of this compound for desired time periods (e.g., 0, 1, 2, 4 hours) in the microplate wells.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Monitor the reaction kinetics by taking readings at regular intervals.
-
Calculate the rate of substrate hydrolysis and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pseudovirus Entry Assay
This protocol describes the use of lentiviral pseudotypes to assess the ability of this compound to block viral entry.
Materials:
-
HEK293T cells
-
Plasmids: lentiviral backbone (e.g., pNL4-3.Luc.R-E-), packaging plasmid (e.g., psPAX2), and a plasmid encoding the viral glycoprotein (e.g., SARS-CoV Spike or Ebola GP).
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure: Part A: Pseudovirus Production
-
Co-transfect HEK293T cells with the lentiviral backbone, packaging plasmid, and the viral glycoprotein expression plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock by measuring luciferase activity in transduced target cells.
Part B: Inhibition Assay
-
Seed target cells (e.g., HEK293T) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Infect the cells with the pseudovirus in the presence of the inhibitor.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of entry inhibition relative to untreated control cells and determine the IC₅₀ value.
Activity-Based Probe Labeling of Intracellular Cathepsin L
This protocol allows for the detection of active cathepsin L within cells treated with this compound.
Materials:
-
HEK293T cells
-
This compound
-
Activity-based probe: Biotin-conjugated DCG-04
-
Lysis buffer
-
SDS-PAGE gels
-
Streptavidin-HRP conjugate
-
Chemiluminescence detection reagents
Procedure:
-
Treat HEK293T cells with varying concentrations of this compound for a defined period.
-
Lyse the cells to obtain total protein extracts.
-
Incubate the cell lysates with the DCG-04 probe. The probe will covalently bind to the active site of cysteine proteases, including cathepsin L.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with streptavidin-HRP conjugate, which will bind to the biotinylated DCG-04.
-
Detect the signal using a chemiluminescence substrate. The intensity of the band corresponding to cathepsin L will be inversely proportional to the inhibitory activity of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental procedures described in this guide.
Caption: Mechanism of this compound in blocking viral entry.
Caption: Workflow for the pseudovirus-based viral entry assay.
Caption: Workflow for activity-based probe labeling of cathepsin L.
Conclusion
This compound presents a compelling case as a lead compound for the development of broad-spectrum antiviral therapies. Its mechanism of action, centered on the inhibition of the host protease cathepsin L, offers a robust strategy to combat viral entry for a variety of pathogens that rely on this pathway. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and optimize this compound and similar compounds as potent viral entry inhibitors. The continued exploration of host-targeting antivirals like this compound holds significant promise for addressing the challenges of emerging viral threats and drug resistance.
References
- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the viral‐entry facilitators of SARS‐CoV‐2 as a therapeutic strategy in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Alchemist's Guide: Unlocking the Therapeutic Potential of Oxocarbazate Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance between a molecule's structure and its biological activity is the cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, oxocarbazate (B1193368) derivatives have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive analysis of the structural activity relationships (SAR) of this compound derivatives, focusing on their roles as potent enzyme inhibitors. By dissecting the nuances of their chemical architecture, we can illuminate the path toward designing more effective and selective therapeutic agents.
This guide will delve into the quantitative analysis of this compound and structurally related derivatives as inhibitors of two key enzymes: N-acylethanolamine acid amidase (NAAA) and Cathepsin L. We will explore the detailed experimental protocols for their synthesis and biological evaluation, and visualize the complex interplay of their mechanisms of action through signaling pathway and workflow diagrams.
Quantitative Structural Activity Relationship (SAR) Data
The potency and selectivity of this compound derivatives are exquisitely sensitive to subtle modifications of their molecular structure. The following tables summarize the quantitative SAR data for key this compound and related derivatives, providing a clear framework for understanding the impact of various structural motifs on their inhibitory activity.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
This compound derivatives, particularly those containing a β-lactone carbamate (B1207046) core, have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). The following data, primarily on 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, which share a core structure with oxocarbazates, highlight key SAR trends.
| Compound | R Group (Side Chain) | IC50 (nM) vs. rat NAAA | IC50 (nM) vs. human NAAA | Reference |
| 14q | (4-phenylphenyl)methyl | 7 | 7 | [1] |
| ARN077 (4) | 5-phenylpentyl | 127 | - | [1][2] |
| 10a | Benzyl (B1604629) ((S)-enantiomer) | 2960 | - | [3] |
| 10b | Benzyl ((R)-enantiomer) | 700 | - | [3] |
| 23b | Threonine-based lactone | - | - | [3] |
| 24a | Threonine-based with bulky t-butyl | - | - | [3] |
| 24b | syn-Threonine-based with bulky t-butyl | - | - | [3] |
| 24c | anti-Threonine-based with bulky t-butyl | - | - | [3] |
Key SAR Insights for NAAA Inhibition:
-
Lipophilic Side Chain: The nature and length of the lipophilic side chain (R group) are critical for potent NAAA inhibition. Aromatic and extended alkyl chains, such as the (4-phenylphenyl)methyl group in compound 14q , lead to single-digit nanomolar potency[1].
-
Stereochemistry: The stereochemistry of the oxetanyl ring significantly influences activity. For N-(2-oxo-3-oxetanyl)carbamic acid esters, the (R)-enantiomer of the benzyl derivative (10b ) is more potent than the (S)-enantiomer (10a )[3].
-
β-Lactone Ring Substitution: The introduction of a syn methyl group at the β-position of the lactone ring, as seen in threonine-based derivatives, enhances chemical stability without compromising inhibitory activity[2][3].
-
Bulky Substituents: The addition of a bulky tert-butyl substituent in the side chain can reduce reactivity with bovine serum albumin, a desirable property for improving bioavailability[2].
Cathepsin L Inhibitors
A specific tetrahydroquinoline this compound has been identified as a potent, slow-binding, and reversible inhibitor of human Cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes, including viral entry into host cells.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| CID 23631927 | Human Cathepsin L | 6.9 | No preincubation | [4][5] |
| CID 23631927 | Human Cathepsin L | 0.4 | 4-hour preincubation | [4][5] |
| CID 23631927 | SARS-CoV Pseudotype Virus Entry | 273 ± 49 | - | [5] |
| CID 23631927 | Ebola Pseudotype Virus Entry | 193 ± 39 | - | [5] |
| Thiocarbazate (CID 16725315) | Human Cathepsin L | - | Did not demonstrate activity in viral entry assay | [5] |
Key SAR Insights for Cathepsin L Inhibition:
-
This compound Moiety: The this compound functional group is crucial for the inhibitory activity against Cathepsin L. The related thiocarbazate analog did not show efficacy in blocking viral entry, highlighting the importance of the oxygen atom in the carbazate (B1233558) core[5].
-
Time-Dependent Inhibition: The tetrahydroquinoline this compound (CID 23631927) exhibits time-dependent inhibition, with a significant drop in IC50 after preincubation with the enzyme. This suggests a slow-binding mechanism where the inhibitor forms a more stable complex with the enzyme over time[4][5].
-
Broad Antiviral Potential: The ability of this this compound to block the entry of both SARS-CoV and Ebola pseudotype viruses suggests that targeting host-cell factors like Cathepsin L can be a broad-spectrum antiviral strategy[5].
Experimental Protocols
A clear understanding of the experimental methodologies is paramount for the replication and advancement of SAR studies. The following sections detail the key protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 2-Oxo-oxetanyl-carbamic Acid Esters (NAAA Inhibitors)
The synthesis of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, potent NAAA inhibitors, can be achieved through a multi-step process starting from commercially available D-threonine.
General Procedure:
-
Protection of D-threonine: The amino and carboxylic acid groups of D-threonine are protected to prevent unwanted side reactions.
-
Formation of the β-lactone ring: The protected threonine is then cyclized to form the core 2-methyl-4-oxo-3-oxetanyl ring structure. This is a critical step that establishes the reactive β-lactone moiety.
-
Deprotection and Salt Formation: The protecting groups are removed, and the resulting amine is converted to a toluene-4-sulfonate salt to improve its stability and handling.
-
Carbamate Formation: The ammonium (B1175870) salt is reacted with the desired activated alcohol (e.g., a chloroformate or a carbonyldiimidazole-activated alcohol) to form the final carbamate ester derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 2-methyl-4-oxo-3-oxetanylcarbamic acid ester[6].
Cathepsin L Inhibition Assay
The inhibitory activity of this compound derivatives against Cathepsin L can be determined using a fluorogenic substrate-based assay.
Protocol:
-
Enzyme Activation: Human liver Cathepsin L is pre-activated by incubation in an assay buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, and 5 mM cysteine, pH 5.5) for 30 minutes.
-
Compound Preparation: The test compounds (this compound derivatives) are serially diluted in DMSO and added to a 96-well microplate.
-
Assay Reaction: The activated Cathepsin L is incubated with a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) and the test compound in the assay buffer.
-
Fluorescence Measurement: The enzymatic cleavage of the substrate releases a fluorescent product (AMC), and the increase in fluorescence is monitored over time using a fluorescence plate reader (λex = 360 nm, λem = 460 nm).
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve[4][7][8]. For time-dependent inhibitors, the IC50 is determined at different pre-incubation times of the enzyme and inhibitor[4].
Signaling Pathways and Mechanisms of Action
To fully appreciate the therapeutic potential of this compound derivatives, it is essential to understand their mechanism of action at a molecular level. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by these compounds.
NAAA Inhibition and the PEA-PPAR-α Anti-inflammatory Pathway
This compound-related NAAA inhibitors exert their anti-inflammatory effects by modulating the NAAA-PEA-PPAR-α signaling pathway. By blocking NAAA, these compounds increase the levels of the endogenous anti-inflammatory lipid, palmitoylethanolamide (PEA), which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that suppresses the transcription of pro-inflammatory genes.
Caption: NAAA-PEA-PPAR-α anti-inflammatory signaling pathway modulated by this compound derivatives.
Cathepsin L Inhibition and Blockade of Viral Entry
The tetrahydroquinoline this compound derivative CID 23631927 inhibits viral entry by targeting the host-cell enzyme Cathepsin L. Many viruses, including SARS-CoV and Ebola, rely on Cathepsin L to cleave their surface glycoproteins within the endosome, a necessary step for viral-host membrane fusion and the release of the viral genome into the cytoplasm. By inhibiting Cathepsin L, the this compound prevents this crucial processing step, effectively trapping the virus within the endosome and preventing infection.
Caption: Mechanism of viral entry blockade by this compound-mediated inhibition of Cathepsin L.
Conclusion and Future Directions
The structural activity relationship of this compound derivatives reveals a class of molecules with significant and tunable inhibitory activity against key enzymatic targets. The data presented herein for NAAA and Cathepsin L inhibitors underscore the critical role of specific structural motifs in determining potency and selectivity. The β-lactone carbamate core in NAAA inhibitors and the tetrahydroquinoline this compound scaffold in Cathepsin L inhibitors serve as excellent starting points for further optimization.
Future research should focus on expanding the library of this compound derivatives to build a more comprehensive SAR database. This will enable the development of more predictive quantitative structure-activity relationship (QSAR) models to guide the rational design of next-generation inhibitors. Furthermore, detailed in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates, ultimately paving the way for their clinical translation as novel therapeutics for inflammatory diseases and viral infections. The alchemical process of transforming molecular structure into biological function continues, and this compound derivatives hold immense promise in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and Synthesis of a Unique Thiocarbazate Cathepsin L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
In Vitro Enzymatic Activity of Oxocarbazate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Oxocarbazate" can refer to distinct chemical entities depending on the research context. This guide provides an in-depth technical overview of the in vitro enzymatic activity of two prominent "this compound"-related compounds: a tetrahydroquinoline This compound (B1193368) identified as a potent inhibitor of human cathepsin L, and the antiepileptic drug Oxcarbazepine along with its active metabolites. This document is designed to serve as a comprehensive resource, detailing quantitative enzymatic data, experimental methodologies, and relevant biological pathways to support further research and development.
Part 1: Tetrahydroquinoline this compound - A Cathepsin L Inhibitor
A specific tetrahydroquinoline this compound (PubChem CID 23631927) has been identified as a potent, slow-binding, and reversible inhibitor of human cathepsin L[1][2][3]. Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including viral entry[1][2][3].
Quantitative Enzymatic Activity Data
The in vitro inhibitory activity of the tetrahydroquinoline this compound against human cathepsin L has been thoroughly characterized. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Conditions | Reference |
| IC50 | 6.9 ± 1.0 nM | No preincubation | [3][4] |
| 2.3 ± 0.1 nM | 1-hour preincubation | [3][4] | |
| 1.2 ± 0.1 nM | 2-hour preincubation | [3][4] | |
| 0.4 ± 0.1 nM | 4-hour preincubation | [1][2][3][4] | |
| Ki | 0.29 nM | Single-step competitive inhibition model | [1][2][3][4] |
| kon (Association Rate Constant) | 153,000 M⁻¹s⁻¹ | Transient kinetic analysis | [1][2][3][4] |
| koff (Dissociation Rate Constant) | 4.40 x 10⁻⁵ s⁻¹ | Transient kinetic analysis | [1][2][3][4] |
| Cathepsin L/B Selectivity | >700-fold | [1][2] |
Experimental Protocols
This protocol outlines the in vitro method used to determine the inhibitory activity of the tetrahydroquinoline this compound against human cathepsin L[3].
Materials:
-
Human liver cathepsin L (e.g., Calbiochem 219402)
-
Tetrahydroquinoline this compound (PubChem CID 23631927)
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
Substrate: Z-Phe-Arg-AMC (1 μM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate human liver cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature. This ensures the catalytic cysteine is in its reduced form[3].
-
Compound Preparation: Prepare serial dilutions of the tetrahydroquinoline this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Mixture: To each well of the 96-well plate, add the activated cathepsin L (e.g., 300 pM final concentration), the substrate Z-Phe-Arg-AMC (1 μM final concentration), and the test compound at various concentrations. The final volume in each well should be 100 μL.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature. For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor for varying durations (e.g., 1, 2, or 4 hours) before adding the substrate[3][4].
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively. The rate of AMC release is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to Oxocarbazate Binding Affinity and Kinetics with Human Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of oxocarbazate (B1193368) inhibitors with human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including viral entry, cancer progression, and immune responses. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows.
Quantitative Data Summary: Binding Affinity and Kinetics
The following tables summarize the binding affinity and kinetic parameters of a potent tetrahydroquinoline this compound inhibitor (PubChem CID: 23631927) and a related thiocarbazate compound with human cathepsin L.
Table 1: Inhibitory Potency of this compound (CID 23631927) against Human Cathepsin L [1][2]
| Parameter | Value | Conditions |
| IC₅₀ (no preincubation) | 6.9 ± 1.0 nM | Assayed immediately after mixing with the enzyme. |
| IC₅₀ (1-hour preincubation) | 2.3 ± 0.1 nM | Inhibitor preincubated with cathepsin L for 1 hour. |
| IC₅₀ (2-hour preincubation) | 1.2 ± 0.1 nM | Inhibitor preincubated with cathepsin L for 2 hours. |
| IC₅₀ (4-hour preincubation) | 0.4 ± 0.1 nM | Inhibitor preincubated with cathepsin L for 4 hours. |
The time-dependent decrease in IC₅₀ demonstrates a slow on-rate of inhibition.[1]
Table 2: Kinetic Constants for this compound (CID 23631927) Inhibition of Human Cathepsin L [1][2]
| Parameter | Value | Method |
| Association Rate Constant (k_on) | 153,000 M⁻¹s⁻¹ | Transient kinetic analysis (single-step competitive inhibition model) |
| Dissociation Rate Constant (k_off) | 4.40 x 10⁻⁵ s⁻¹ | Transient kinetic analysis (single-step competitive inhibition model) |
| Inhibition Constant (K_i) | 0.29 nM | Calculated from k_off / k_on |
This this compound is characterized as a subnanomolar, slow-on, slow-off, and reversible inhibitor of human cathepsin L.[1]
Table 3: Antiviral Activity of this compound (CID 23631927) [1][2]
| Virus Pseudotype | IC₅₀ | Cell Line |
| SARS-CoV | 273 ± 49 nM | Human Embryonic Kidney 293T cells |
| Ebola | 193 ± 39 nM | Human Embryonic Kidney 293T cells |
The compound displayed over 700-fold selectivity for cathepsin L over cathepsin B and was non-toxic to human aortic endothelial cells at concentrations up to 100 μM.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound inhibitors and human cathepsin L.
Cathepsin L Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against human cathepsin L.
Materials:
-
Human Cathepsin L (e.g., 18.3 ng/ml)
-
This compound inhibitor (e.g., CID 23631927) at various concentrations
-
Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure: [1]
-
In a 96-well microplate, add 47.5 μl of human cathepsin L solution to each well.
-
Add 47.5 μl of the this compound inhibitor at various concentrations to the respective wells. For time-dependent inhibition studies, pre-incubate this mixture for specified periods (e.g., 0, 1, 2, or 4 hours) at room temperature.
-
Initiate the enzymatic reaction by adding 5 μl of the Z-Phe-Arg-AMC substrate to each well.
-
Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence (e.g., excitation at 355 nm and emission at 460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Inhibitor Reversibility Assay (Dilution Method)
This protocol is used to assess the reversibility of enzyme inhibition.
Materials:
-
Concentrated Human Cathepsin L (e.g., 870 ng/ml)
-
Concentrated this compound inhibitor (e.g., 25 nM)
-
Assay Buffer
-
Substrate: Z-Phe-Arg-AMC (e.g., 1 μM final concentration)
-
96-well microplate
-
Plate reader
Procedure: [1]
-
Prepare a concentrated mixture of the enzyme and inhibitor (e.g., 870 ng/ml cathepsin L and 25 nM CID 23631927).
-
Incubate the mixture for 1 hour at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Rapidly dilute the mixture 100-fold into a 96-well plate containing assay buffer with the substrate (Z-Phe-Arg-AMC). The final volume should be 200 μl.
-
Immediately monitor the recovery of enzyme activity by measuring the fluorescence increase over time.
-
A full enzyme-substrate reaction without the inhibitor serves as a positive control.
-
A recovery of enzyme activity over time indicates that the inhibition is reversible.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways involving human cathepsin L.
Experimental Workflows
Caption: Workflow for determining the IC₅₀ of this compound against human cathepsin L.
Caption: Workflow for assessing the reversibility of cathepsin L inhibition.
Signaling Pathways
Caption: Role of cathepsin L in viral entry and its inhibition by this compound.
References
- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research of Oxocarbazate's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of oxocarbazates, with a specific focus on a promising small-molecule inhibitor of human cathepsin L. The data and methodologies presented herein are critical for understanding its mechanism of action and potential as an antiviral agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on the oxocarbazate (B1193368) compound, PubChem CID 23631927.
Table 1: In Vitro Inhibition of Human Cathepsin L by this compound (CID 23631927)
| Parameter | Value | Conditions |
| IC₅₀ | 6.9 ± 1.0 nM | Assayed immediately after mixing with the enzyme[1] |
| 2.3 ± 0.1 nM | 1-hour preincubation with the enzyme[1] | |
| 1.2 ± 0.1 nM | 2-hour preincubation with the enzyme[1] | |
| 0.4 ± 0.1 nM | 4-hour preincubation with the enzyme[1][2] | |
| Selectivity | >700-fold | Cathepsin L over Cathepsin B[2] |
Table 2: Kinetic and Binding Constants for this compound (CID 23631927) Inhibition of Cathepsin L
| Parameter | Value | Description |
| k_on | 153,000 M⁻¹s⁻¹ | Association rate constant[1][2] |
| k_off | 4.40 x 10⁻⁵ s⁻¹ | Dissociation rate constant[1][2] |
| K_i | 0.29 nM | Inhibition constant[1][2] |
Table 3: Antiviral Activity of this compound (CID 23631927)
| Virus Pseudotype | IC₅₀ | Cell Line |
| SARS-CoV | 273 ± 49 nM | Human Embryonic Kidney (HEK) 293T cells[1][2] |
| Ebola Virus | 193 ± 39 nM | Human Embryonic Kidney (HEK) 293T cells[1][2] |
Table 4: Cellular Activity and Toxicity of this compound (CID 23631927)
| Parameter | Value | Cell Line/Conditions |
| Intracellular Cathepsin L Inhibition | 38% reduction in active cathepsin L | HEK 293T cell lysates[1] |
| Cytotoxicity | Non-toxic at 100 µM | Human aortic endothelial cells[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Cathepsin L Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the this compound compound against human cathepsin L.
-
Materials:
-
Human Cathepsin L (EC 3.4.22.15)
-
This compound inhibitor (CID 23631927)
-
Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)
-
Assay buffer
-
96-well microplate
-
Fluorescent microplate reader
-
-
Procedure:
-
The enzymatic reaction is conducted at 25°C.
-
For time-dependent inhibition, cathepsin L (18.3 ng/ml) and various concentrations of CID 23631927 are preincubated in a 96-well microplate for specified durations (0, 1, 2, or 4 hours).[1]
-
The enzymatic reaction is initiated by adding the Z-Phe-Arg-AMC substrate.[1]
-
The hydrolysis of the substrate, which releases the fluorescent AMC group, is monitored using a fluorescent microplate reader at excitation and emission wavelengths of 355 nm and 460 nm, respectively.[1]
-
IC₅₀ values are calculated from the resulting dose-response curves.
-
2.2. Inhibitor Reversibility Assay
-
Objective: To determine if the inhibition of cathepsin L by the this compound is reversible.
-
Procedure:
-
Cathepsin L (870 ng/ml) and the inhibitor (25 nM, which is 10x IC₅₀) are preincubated for various time points (e.g., 0, 15 min, 1 h, 4 h).[1]
-
The enzyme-inhibitor complex is then diluted 100-fold into an assay buffer containing the substrate (1 µM Z-Phe-Arg-AMC). This dilution reduces the concentration of the free inhibitor to a level that should not cause significant inhibition if the binding is reversible.[1]
-
The recovery of enzymatic activity is monitored over time. A gradual increase in substrate cleavage indicates the dissociation of the inhibitor from the enzyme, confirming that the inhibition is slowly reversible.[1]
-
2.3. SARS-CoV and Ebola Pseudotype Virus Infection Assay
-
Objective: To assess the ability of the this compound to block viral entry into host cells.
-
Materials:
-
HEK 293T cells
-
SARS-CoV and Ebola virus pseudotypes (engineered viruses that express the respective viral surface proteins but cannot replicate)
-
This compound inhibitor (CID 23631927)
-
-
Procedure:
-
HEK 293T cells are seeded in appropriate culture plates.
-
The cells are then exposed to the SARS-CoV or Ebola pseudotyped viruses in the presence of varying concentrations of the this compound compound.
-
The infection level is quantified, typically by measuring the expression of a reporter gene (e.g., luciferase) that is carried by the pseudovirus.
-
The IC₅₀ value, representing the concentration of the inhibitor that reduces viral entry by 50%, is determined from the dose-response data.[3]
-
2.4. Intracellular Cathepsin L Inhibition Assay
-
Objective: To confirm that the this compound can inhibit cathepsin L within a cellular environment.
-
Materials:
-
HEK 293T cells
-
This compound inhibitor (CID 23631927)
-
Activity-based probe: biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)
-
Reagents for Western blotting
-
-
Procedure:
-
HEK 293T cells are treated with the this compound inhibitor or a vehicle control (DMSO).[1]
-
The cells are lysed, and the lysates are treated with the DCG-04 probe. This probe specifically binds to the active site of cysteine proteases like cathepsin L.[1][2]
-
The proteins in the cell lysates are separated by gel electrophoresis and transferred to a membrane for Western blotting.
-
The biotin-labeled active cathepsin L is detected using streptavidin conjugated to a reporter enzyme.
-
The band intensity, which correlates with the amount of active cathepsin L, is quantified to determine the extent of intracellular inhibition.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and processes involved in the therapeutic action of this compound.
Caption: Mechanism of viral entry inhibition by this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Slow-binding reversible inhibition kinetics of this compound.
References
- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Oxocarbazate as a Potent Inhibitor of Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of oxocarbazate (B1193368) compounds against human cathepsin L. Cathepsin L, a lysosomal cysteine protease, is a crucial enzyme involved in various physiological and pathological processes, including tumor metastasis and viral entry. The specific this compound detailed, identified by PubChem CID 23631927, has been demonstrated to be a subnanomolar, slow-binding, and reversible inhibitor of human cathepsin L, effectively blocking the entry of viruses such as SARS-CoV and Ebola pseudotypes into host cells.[1][2][3] This protocol is designed to offer a robust and reproducible method for screening and characterizing similar this compound-based inhibitors.
Introduction
Cathepsin L plays a significant role in protein degradation within lysosomes and has been implicated in disease states when dysregulated. Its involvement in the proteolytic processing of viral glycoproteins, a necessary step for the entry of many viruses into host cells, makes it an attractive target for antiviral drug development.[1][2][4][5] Oxocarbazates are a class of compounds that have shown promise as potent and selective inhibitors of cysteine proteases. The this compound compound CID 23631927, a tetrahydroquinoline this compound, exhibits time-dependent inhibition of cathepsin L, with its inhibitory potency increasing with pre-incubation time.[1][2][3] This characteristic, along with its high selectivity over other cathepsins like cathepsin B, underscores its potential as a therapeutic agent.[1][2]
This application note provides a comprehensive in vitro assay protocol for measuring the inhibition of human cathepsin L by this compound CID 23631927, adaptable for other this compound derivatives. The protocol is based on a fluorometric method utilizing a synthetic substrate that releases a fluorescent signal upon cleavage by cathepsin L.
Quantitative Data Summary
The inhibitory activity of this compound CID 23631927 against human cathepsin L is summarized in the table below. The data highlights the time-dependent nature of the inhibition.
| Parameter | Value | Conditions | Reference |
| IC50 (no pre-incubation) | 6.9 ± 1.0 nM | Assayed immediately after mixing with the enzyme. | [2] |
| IC50 (1-hour pre-incubation) | 2.3 ± 0.1 nM | Pre-incubated with cathepsin L for 1 hour. | [2] |
| IC50 (2-hour pre-incubation) | 1.2 ± 0.1 nM | Pre-incubated with cathepsin L for 2 hours. | [2] |
| IC50 (4-hour pre-incubation) | 0.4 ± 0.1 nM | Pre-incubated with cathepsin L for 4 hours. | [2] |
| Ki | 0.29 nM | Determined by transient kinetic analysis. | [1][2] |
| k_on | 153,000 M⁻¹s⁻¹ | Rate of association. | [1][2] |
| k_off | 4.40 x 10⁻⁵ s⁻¹ | Rate of dissociation. | [1][2] |
| Cathepsin L/B Selectivity | >700-fold | --- | [1][2] |
Mechanism of Action and Signaling Pathway
Cathepsin L is crucial for the entry of certain viruses, like SARS-CoV, into host cells via the endosomal pathway. After the virus binds to its receptor on the cell surface and is endocytosed, the endosome becomes acidified. This acidification activates cathepsin L, which then cleaves the viral spike protein, enabling the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound CID 23631927 acts as a potent, reversible, and slow-binding inhibitor of cathepsin L, thus preventing the cleavage of the viral spike protein and blocking viral entry.
Caption: Mechanism of Cathepsin L-mediated viral entry and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro cathepsin L inhibition assay.
Caption: Experimental workflow for the in vitro cathepsin L inhibition assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and is based on commercially available cathepsin L assay kits and published research.[6][7][8]
1. Materials and Reagents
-
Human Recombinant Cathepsin L: (e.g., BPS Bioscience, #79514)
-
This compound (CID 23631927): To be sourced and dissolved in DMSO.
-
Fluorogenic Cathepsin L Substrate: Ac-FR-AFC (amino-4-trifluoromethyl coumarin) (e.g., Abcam, ab142211)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT (prepare fresh).
-
Control Inhibitor: E-64 (e.g., BPS Bioscience, #27003) or a known cathepsin L inhibitor.
-
96-well black, flat-bottom plate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at 400 nm and emission at 505 nm.
-
DMSO: For dissolving the inhibitor.
2. Reagent Preparation
-
Assay Buffer: Prepare a stock solution of 1 M Sodium Acetate, pH 5.5, and 0.5 M EDTA. On the day of the experiment, dilute to the final concentrations and add DTT just before use.
-
Cathepsin L Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 0.5 ng/µL) in chilled Assay Buffer. Keep on ice.
-
Fluorogenic Substrate Solution: Prepare a stock solution of the substrate in DMSO. Dilute the stock to the final working concentration (e.g., 200 µM) in Assay Buffer.
-
This compound Inhibitor Solutions: Prepare a stock solution of the this compound in DMSO. Perform serial dilutions of the stock solution to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
3. Assay Procedure
-
Plate Setup:
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Negative Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Cathepsin L solution.
-
Test Inhibitor Wells: 40 µL Assay Buffer + 10 µL Cathepsin L solution + X µL of diluted this compound.
-
Vehicle Control: 40 µL Assay Buffer + 10 µL Cathepsin L solution + X µL of DMSO (at the same concentration as the test inhibitor wells).
-
Positive Control Inhibitor: 40 µL Assay Buffer + 10 µL Cathepsin L solution + X µL of control inhibitor (e.g., E-64).
-
-
Inhibitor Addition and Pre-incubation:
-
Add the appropriate volume of diluted this compound, vehicle (DMSO), or control inhibitor to the respective wells.
-
For time-dependent inhibition studies, incubate the plate for varying periods (e.g., 0, 1, 2, and 4 hours) at room temperature. For no pre-incubation, proceed immediately to the next step.
-
-
Reaction Initiation:
-
Add 50 µL of the diluted fluorogenic substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 400 nm and emission at 505 nm.
-
4. Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the blank wells from all other readings.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This application note provides a detailed framework for assessing the inhibitory potential of this compound compounds against human cathepsin L. The provided protocol, quantitative data, and mechanistic diagrams offer a comprehensive resource for researchers in the fields of enzymology, drug discovery, and virology. The potent and time-dependent inhibition of cathepsin L by this compound CID 23631927 highlights the therapeutic potential of this class of compounds for diseases where cathepsin L activity is dysregulated.
References
- 1. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.umt.edu.pk [journals.umt.edu.pk]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. abcam.com [abcam.com]
Application of Oxocarbazate in Ebola Virus Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and nonhuman primates.[1][2] The viral entry into host cells is a critical step in the infection cycle and presents a key target for antiviral therapies.[1][3][4][5] EBOV utilizes a mechanism of endocytosis to enter host cells, where the viral glycoprotein (B1211001) (GP) is cleaved by host endosomal cysteine proteases, primarily Cathepsin L (CatL) and Cathepsin B (CatB).[1][6] This cleavage is essential for exposing the receptor-binding domain of the GP and subsequent fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.[5][6] Consequently, inhibitors of these cathepsins are being investigated as potential therapeutics against EBOV.
This document provides detailed application notes and protocols on the use of Oxocarbazate (B1193368), a small-molecule inhibitor of human Cathepsin L, in Ebola virus infection models. Specifically, it focuses on the tetrahydroquinoline this compound identified by PubChem CID 23631927.[1][6][7]
Mechanism of Action
This compound CID 23631927 acts as a potent, slow-binding, and reversible inhibitor of human Cathepsin L.[6][7] By inhibiting Cathepsin L within the endosomes of host cells, this compound prevents the necessary proteolytic cleavage of the Ebola virus glycoprotein.[6] This inhibition effectively blocks the viral entry into the host cell, thereby preventing infection.[6][7] The efficacy of this this compound in blocking Ebola pseudotype virus entry into human cells has been demonstrated to correlate with the reduction in active intracellular Cathepsin L.[6][7]
Caption: Mechanism of this compound inhibition of Ebola virus entry.
Quantitative Data Summary
The inhibitory activity of this compound CID 23631927 has been quantified in in vitro assays. The following table summarizes the key data points from studies using an Ebola virus pseudotype infection model.
| Compound | Target | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound (CID 23631927) | Cathepsin L | Ebola Pseudotype Virus Infection | HEK 293T | 193 ± 39 nM | [6][7] |
| This compound (CID 23631927) | Cathepsin L | SARS-CoV Pseudotype Virus Infection | HEK 293T | 273 ± 49 nM | [6][7] |
| This compound (CID 23631927) | Human Cathepsin L | Enzyme Inhibition (no preincubation) | N/A | 6.9 nM | [6][7] |
| This compound (CID 23631927) | Human Cathepsin L | Enzyme Inhibition (4-h preincubation) | N/A | 0.4 nM | [6][7] |
Note: HEK 293T refers to Human Embryonic Kidney 293T cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in Ebola virus infection models.
Ebola Virus Pseudotype Infection Assay
This assay is used to quantify the inhibitory effect of compounds on viral entry in a BSL-2 compatible format.
a. Materials:
-
HEK 293T cells
-
Ebola virus glycoprotein (GP) expression plasmid
-
Lentiviral or retroviral packaging plasmid (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
This compound (CID 23631927)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
b. Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK 293T cells with the Ebola virus GP expression plasmid and a lentiviral packaging plasmid containing a luciferase reporter gene.
-
Incubate the cells for 48-72 hours to allow for the production of pseudotyped viral particles.
-
Harvest the supernatant containing the pseudovirus and filter it to remove cellular debris.
-
-
Infection Assay:
-
Seed target HEK 293T cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Infect the treated cells with the Ebola pseudovirus.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.
-
Determine the IC50 value by fitting the dose-response curve.
-
Intracellular Cathepsin L Activity Assay
This assay measures the direct engagement of this compound with its target, Cathepsin L, within the cell.
a. Materials:
-
HEK 293T cells
-
This compound (CID 23631927)
-
Activity-based probe (e.g., DCG-04)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence detection substrate
b. Protocol:
-
Cell Treatment:
-
Treat HEK 293T cells with varying concentrations of this compound for a defined period.
-
-
Probe Labeling:
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate.
-
Visualize the labeled Cathepsin L using a chemiluminescence substrate.
-
Quantify the band intensity to determine the reduction in active Cathepsin L in inhibitor-treated cells compared to the control.[6][7]
-
Caption: Experimental workflow for the Ebola pseudotype virus infection assay.
Conclusion
The this compound CID 23631927 has been identified as a promising candidate for further development as an anti-Ebola virus therapeutic.[6] Its mechanism of action, targeting the host factor Cathepsin L, offers the advantage of a higher barrier to the development of viral resistance.[6] The provided data and protocols serve as a foundational resource for researchers working on the evaluation and optimization of this and other Cathepsin L inhibitors against Ebola virus infection.
References
- 1. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Animal models for Ebola and Marburg virus infections [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ebola Virus Infection: a review on the pharmacokinetic and pharmacodynamic properties of drugs considered for testing in human efficacy trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Oxocarbazepine IC50 Values: A Guide to Cell-Based Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxcarbazepine (B1677851), an anticonvulsant drug, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (VGSCs). This action is predominantly carried out by its active metabolite, licarbazepine (B1675244) (also known as monohydroxy derivative or MHD).[1] Determining the half-maximal inhibitory concentration (IC50) of oxcarbazepine and licarbazepine is crucial for understanding their potency and selectivity towards different VGSC subtypes, which is essential for drug development and mechanistic studies. This document provides detailed protocols for two common cell-based assays used to determine the IC50 values of these compounds: the Automated Patch Clamp assay for direct measurement of ion channel inhibition and the MTT assay for assessing effects on cell viability, which can be an indirect measure of the compound's impact on cellular processes.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Oxcarbazepine and its active metabolite, licarbazepine, function by binding to VGSCs, stabilizing their inactive state. This prolongs the refractory period of the neuron, thereby inhibiting repetitive firing and reducing the propagation of seizure activity.[2] The primary targets are the alpha subunits of the VGSCs, with varying affinities for different subtypes (e.g., Nav1.2, Nav1.5, Nav1.7).
References
Measuring the Kinetic Constants of Oxocarbazate Inhibitors: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxocarbazates are a class of compounds that have garnered significant interest as potential therapeutic agents, particularly as enzyme inhibitors. A notable example is the tetrahydroquinoline oxocarbazate (B1193368) (PubChem CID 23631927), which has been identified as a potent, slow-binding, and reversible inhibitor of human cathepsin L.[1][2] Understanding the kinetic constants of such inhibitors is paramount in drug discovery and development. These constants, including the association rate constant (k_on), the dissociation rate constant (k_off), and the inhibition constant (K_i), provide a detailed picture of the inhibitor's mechanism of action, its potency, and its residence time on the target enzyme. This application note provides detailed protocols for measuring these critical kinetic parameters for this compound inhibitors, using cathepsin L as a model system.
The methodologies described herein are designed to provide a comprehensive kinetic characterization of slow-binding inhibitors. These techniques include the determination of time-dependent IC50 values, assessment of inhibitor reversibility, and the direct measurement of association and dissociation rates through transient kinetic analysis.
Key Kinetic Parameters
A thorough understanding of an inhibitor's interaction with its target enzyme requires the determination of several key kinetic constants. For a slow-binding inhibitor like the this compound targeting cathepsin L, the following parameters are of primary importance:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. For time-dependent inhibitors, the IC50 value will decrease with increasing pre-incubation time between the enzyme and the inhibitor.[1][2]
-
k_on (Association rate constant): The rate at which the inhibitor binds to the enzyme. For slow-binding inhibitors, this rate is a critical determinant of the time required to achieve maximal inhibition.
-
k_off (Dissociation rate constant): The rate at which the inhibitor dissociates from the enzyme-inhibitor complex. A slow k_off rate indicates a long residence time of the inhibitor on the target, which can be a desirable characteristic for therapeutic agents.
-
K_i (Inhibition constant): The equilibrium dissociation constant for the enzyme-inhibitor complex. It is a measure of the inhibitor's potency and is calculated as the ratio of k_off to k_on (K_i = k_off / k_on).
Data Presentation: Kinetic Constants of an this compound Inhibitor of Human Cathepsin L
The following table summarizes the experimentally determined kinetic constants for the tetrahydroquinoline this compound (PubChem CID 23631927) against human cathepsin L.
| Parameter | Value | Method of Determination | Reference |
| IC50 (no pre-incubation) | 6.9 ± 1.0 nM | Enzyme Inhibition Assay | [1] |
| IC50 (1 h pre-incubation) | 2.3 ± 0.1 nM | Enzyme Inhibition Assay | [1] |
| IC50 (2 h pre-incubation) | 1.2 ± 0.1 nM | Enzyme Inhibition Assay | [1] |
| IC50 (4 h pre-incubation) | 0.4 ± 0.1 nM | Enzyme Inhibition Assay | [1] |
| k_on | 153,000 M⁻¹s⁻¹ | Transient Kinetic Analysis | [1][2] |
| k_off | 4.40 x 10⁻⁵ s⁻¹ | Transient Kinetic Analysis | [1][2] |
| K_i | 0.29 nM | Calculated (k_off / k_on) | [1][2] |
| Inhibition Type | Slow-binding, Reversible, Competitive | Time-dependent IC50, Dilution Assay, Transient Kinetic Analysis | [1][2] |
Experimental Protocols
This section provides detailed protocols for the key experiments required to determine the kinetic constants of an this compound inhibitor of human cathepsin L.
Protocol 1: Cathepsin L Activity Assay and Time-Dependent IC50 Determination
This protocol describes how to measure the activity of human cathepsin L using a fluorogenic substrate and how to determine the time-dependent IC50 values of an this compound inhibitor.
Materials:
-
Human liver cathepsin L
-
This compound inhibitor (e.g., PubChem CID 23631927)
-
Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of human cathepsin L in assay buffer.
-
Prior to the assay, incubate the cathepsin L in assay buffer for 30 minutes at room temperature to ensure the active site cysteine is fully reduced.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the this compound inhibitor in DMSO.
-
Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.
-
-
Time-Dependent IC50 Assay:
-
To the wells of a 96-well plate, add the desired volume of assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.
-
Add the pre-activated cathepsin L solution to all wells except the "no enzyme" controls.
-
Pre-incubate the enzyme and inhibitor mixture for different time points (e.g., 0, 1, 2, and 4 hours) at room temperature.
-
Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate to all wells. The final substrate concentration should be at or below its K_m value.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v) from the linear portion of the fluorescence versus time plots.
-
For each pre-incubation time point, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time. A decrease in IC50 with increasing pre-incubation time is indicative of a slow-binding inhibitor.
-
Protocol 2: Inhibitor Reversibility Assay (Rapid Dilution Method)
This protocol determines whether the inhibition by the this compound is reversible or irreversible.
Materials:
-
Human liver cathepsin L
-
This compound inhibitor
-
Z-Phe-Arg-AMC substrate
-
Assay Buffer (as in Protocol 1)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme-Inhibitor Pre-incubation (Concentrated):
-
Prepare a concentrated solution of cathepsin L (e.g., 100x the final assay concentration).
-
Prepare a solution of the this compound inhibitor at a concentration that will result in >90% inhibition after pre-incubation (e.g., 10x the IC50 value determined after a specific pre-incubation time).
-
Mix the concentrated enzyme and inhibitor solutions and incubate for a sufficient time to allow for binding (e.g., 1 hour).
-
-
Rapid Dilution and Activity Measurement:
-
Rapidly dilute the pre-incubated enzyme-inhibitor complex (e.g., 100-fold) into assay buffer containing the Z-Phe-Arg-AMC substrate at its final working concentration. This dilution should reduce the inhibitor concentration to a level that would cause minimal inhibition if it were a rapidly reversible inhibitor.
-
As a control, dilute a similarly pre-incubated enzyme solution (without inhibitor) by the same factor into the substrate-containing buffer.
-
Immediately monitor the fluorescence increase over time.
-
-
Data Analysis:
-
Compare the rate of substrate hydrolysis in the diluted enzyme-inhibitor sample to the rate of the diluted enzyme-only control.
-
A significant recovery of enzymatic activity upon dilution indicates that the inhibitor is reversible. The rate of recovery can provide qualitative information about the k_off.
-
Protocol 3: Determination of k_on and k_off by Transient Kinetic Analysis
This protocol outlines the measurement of the on- and off-rates of the inhibitor binding to the enzyme by monitoring the reaction progress curves.
Materials:
-
Human liver cathepsin L
-
This compound inhibitor
-
Z-Phe-Arg-AMC substrate
-
Assay Buffer (as in Protocol 1)
-
Stopped-flow instrument or a rapid-kinetics plate reader
-
Data analysis software capable of fitting to the appropriate kinetic models.
Procedure for k_on Determination:
-
Reaction Setup:
-
Prepare a solution of cathepsin L and a separate solution containing a range of concentrations of the this compound inhibitor and the Z-Phe-Arg-AMC substrate in assay buffer.
-
-
Rapid Mixing and Data Acquisition:
-
Use a stopped-flow instrument or a rapid-kinetics plate reader to rapidly mix the enzyme solution with the inhibitor/substrate solution.
-
Monitor the fluorescence signal continuously from the moment of mixing.
-
-
Data Analysis:
-
The resulting progress curves will show an initial burst of activity followed by a slower, exponential decay to a new steady-state rate as the inhibitor binds to the enzyme.
-
Fit the progress curves to the appropriate equation for slow-binding inhibition to determine the observed rate constant (k_obs) for the onset of inhibition at each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentration. For a simple one-step binding model, this plot should be linear, and the slope of the line will be the k_on.
-
Procedure for k_off Determination:
-
Enzyme-Inhibitor Complex Formation:
-
Pre-incubate cathepsin L with a high concentration of the this compound inhibitor to form the enzyme-inhibitor complex.
-
-
Dissociation by Substrate Addition:
-
Rapidly dilute the pre-formed enzyme-inhibitor complex into a solution containing a high concentration of the Z-Phe-Arg-AMC substrate. The high concentration of substrate will trap any free enzyme that dissociates from the complex, preventing re-binding of the inhibitor.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time as the enzyme slowly dissociates from the inhibitor and becomes active.
-
Fit the resulting progress curve to a single exponential equation to determine the rate of recovery of enzyme activity, which corresponds to the k_off.
-
Visualizations
Experimental Workflow for Kinetic Characterization
Caption: Experimental workflow for the kinetic characterization of an this compound inhibitor.
Mechanism of Slow-Binding Reversible Inhibition
Caption: Mechanism of a two-step slow-binding reversible inhibitor.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately determine the kinetic constants of this compound inhibitors, particularly those exhibiting slow-binding characteristics. A thorough kinetic characterization is essential for understanding the mechanism of action, optimizing lead compounds, and predicting the in vivo efficacy of potential drug candidates. The detailed methodologies for time-dependent IC50 determination, reversibility assays, and transient kinetic analysis will enable a robust evaluation of inhibitor-enzyme interactions, thereby facilitating the drug discovery and development process.
References
Protocol for Assessing Oxcarbazepine Cytotoxicity in Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxcarbazepine (B1677851), an anticonvulsant drug, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent. This document provides a comprehensive protocol for assessing the cytotoxicity of oxcarbazepine in vitro, focusing on key assays to determine cell viability, membrane integrity, and the induction of apoptosis. Furthermore, it outlines the known signaling pathways involved in oxcarbazepine-induced cell death.
Mechanism of Action
Oxcarbazepine primarily exerts its cytotoxic effects through two main mechanisms: the induction of apoptosis via the intrinsic pathway and the promotion of mitotic catastrophe.
Apoptosis Induction: Oxcarbazepine treatment has been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[1][2][3][4] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[1][2][3]
Mitotic Catastrophe: Oxcarbazepine can induce cell cycle arrest at the G2/M phase.[5] This is associated with the suppression of Polo-like kinase 1 (PLK1) phosphorylation.[5] Inhibition of PLK1 activity leads to defects in centrosome separation and the formation of monopolar spindles, resulting in aberrant mitosis and subsequent apoptotic cell death.[5]
Data Presentation
Table 1: IC50 Values of Oxcarbazepine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 19.4 ± 43.9 | [6] |
| MCF-7 | Breast Cancer | 22 ± 35.7 | [6] |
| Glioma Stem-like Cells (GSCs) | Glioblastoma | Mean: 44.7 (Range: 17.4 - 98.6) | [7][8] |
| T98G | Glioblastoma | > 50% growth inhibition at therapeutic concentrations | [1] |
| U87 | Glioblastoma | > 50% growth inhibition at therapeutic concentrations | [1] |
Note: The variability in the HeLa and MCF-7 IC50 values may be attributed to different experimental conditions.
Experimental Protocols
Cell Culture and Oxcarbazepine Treatment
-
Culture the desired cancer cell lines (e.g., HeLa, MCF-7, HepG2, or glioma cell lines) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of oxcarbazepine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of oxcarbazepine. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plate reader
Procedure:
-
After the desired incubation time with oxcarbazepine, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Following oxcarbazepine treatment, collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents.
-
Incubate the mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for assessing oxcarbazepine cytotoxicity.
Caption: Signaling pathways of oxcarbazepine-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. Oxcarbazepine causes neurocyte apoptosis and developing brain damage by triggering Bax/Bcl-2 signaling pathway mediated caspase 3 activation in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxcarbazepine induces mitotic catastrophe and apoptosis in NRK-52E proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antiepileptic Drug Oxcarbazepine Inhibits the Growth of Patient-Derived Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiepileptic Drug Oxcarbazepine Inhibits the Growth of Patient-Derived Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Selectivity of Oxocarbazate for Cathepsin L over Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsins are a class of proteases that play crucial roles in various physiological processes, including protein degradation within lysosomes.[1] Among the different types of cathepsins, cathepsin L and cathepsin B are of significant interest due to their implications in various diseases, including cancer and viral infections.[1][2] Consequently, the development of selective inhibitors for these enzymes is a key area of research in drug discovery. Oxocarbazate (B1193368) is a potent, slow-binding, and reversible inhibitor of human cathepsin L.[3][4] This application note provides a detailed methodology for evaluating the selectivity of this compound for cathepsin L over cathepsin B.
The provided protocols are based on established methods for characterizing enzyme inhibitors, including determination of IC50 values, assessment of time-dependent inhibition, and analysis of kinetic parameters. These methods are essential for quantifying the potency and selectivity of compounds like this compound.
Data Presentation
The following tables summarize the quantitative data for the inhibitory activity of this compound (PubChem CID 23631927) against human cathepsin L and cathepsin B.
Table 1: Inhibitory Potency (IC50) of this compound against Cathepsin L and Cathepsin B
| Enzyme | Preincubation Time | IC50 (nM) |
| Human Cathepsin L | None | 6.9 ± 1.0 |
| 1 hour | 2.3 ± 0.1 | |
| 2 hours | 1.2 ± 0.1 | |
| 4 hours | 0.4 ± 0.1 | |
| Human Cathepsin B | None | 5072 ± 883 |
Data compiled from Shah et al., 2010.[3]
Table 2: Kinetic Parameters for the Inhibition of Cathepsin L by this compound
| Parameter | Value |
| kon (M-1s-1) | 153,000 |
| koff (s-1) | 4.40 x 10-5 |
| Ki (nM) | 0.29 |
Data compiled from Shah et al., 2010.[3]
Table 3: Selectivity of this compound
| Parameter | Value |
| Cathepsin L/B Selectivity Ratio | >700-fold |
Calculated from the IC50 values with no preincubation.[3]
Experimental Protocols
Determination of IC50 Values for Cathepsin L and Cathepsin B
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against cathepsin L and cathepsin B.
Materials:
-
Human Cathepsin L (recombinant)
-
Human Cathepsin B (recombinant)
-
This compound (PubChem CID 23631927)
-
Fluorogenic substrate: Z-Phe-Arg-AMC (for both Cathepsin L and Cathepsin B)[5][6]
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay buffer containing 5 mM DTT
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Enzyme Activation: Activate cathepsin L and cathepsin B by diluting them in Activation Buffer to a final concentration of 100 nM and incubating for 15 minutes at room temperature.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the activated enzyme solution (final concentration ~1 nM).
-
Add 50 µL of the serially diluted this compound solutions to the wells. For the control wells, add 50 µL of assay buffer with the same percentage of DMSO.
-
Incubate the plate at room temperature for the desired preincubation time (e.g., 0, 1, 2, or 4 hours).
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10 µM).
-
-
Data Acquisition: Immediately measure the fluorescence intensity every minute for 30 minutes using a fluorometric plate reader.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Time-Dependent Inhibition Assay
This protocol is used to assess if the inhibitory effect of this compound is time-dependent.
Protocol: This assay follows the same procedure as the IC50 determination protocol, with the key difference being the variation of the preincubation time of the enzyme and inhibitor before the addition of the substrate. Perform the experiment with preincubation times of 0, 1, 2, and 4 hours.[3] A significant decrease in the IC50 value with increasing preincubation time indicates time-dependent inhibition.[3]
Reversibility of Inhibition Assay
This protocol determines whether the inhibition of cathepsin L by this compound is reversible.
Protocol:
-
Enzyme-Inhibitor Complex Formation: Incubate a concentrated solution of cathepsin L (e.g., 100 nM) with a high concentration of this compound (e.g., 10x IC50) for a sufficient time to allow for complex formation (e.g., 1 hour).
-
Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate.
-
Activity Measurement: Immediately monitor the enzymatic activity over time.
-
Data Analysis: A recovery of enzymatic activity over time suggests that the inhibitor is reversible, as the enzyme-inhibitor complex dissociates upon dilution. A lack of recovery indicates irreversible inhibition.
Determination of Kinetic Parameters (kon, koff, and Ki)
This protocol is for the detailed kinetic characterization of the interaction between this compound and cathepsin L.
Protocol:
-
Progress Curve Analysis:
-
Set up reactions similar to the IC50 assay, using a range of inhibitor concentrations.
-
Continuously monitor the fluorescence signal from the start of the reaction (addition of substrate) for an extended period (e.g., 60 minutes) to obtain full reaction progress curves.
-
-
Data Analysis:
-
Fit the progress curves to a model for slow-binding inhibition. This analysis will yield the apparent association rate constant (kobs) for each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration. The slope of this line will be the association rate constant (kon), and the y-intercept will be the dissociation rate constant (koff).
-
Calculate the inhibition constant (Ki) using the formula: Ki = koff / kon.
-
Visualizations
Caption: Experimental workflow for evaluating cathepsin selectivity.
Caption: Selective inhibition of Cathepsin L by this compound.
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxocarbazate Concentration for Maximum Viral Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Oxocarbazate for viral inhibition studies. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on a well-characterized this compound compound (PubChem CID 23631927), a potent inhibitor of human cathepsin L, which plays a crucial role in the entry of several viruses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's antiviral activity?
A1: The primary antiviral mechanism of the studied this compound (CID 23631927) is the inhibition of human cathepsin L, a host cysteine protease.[1][2] Many viruses, including SARS-CoV and Ebola virus, rely on cathepsin L to cleave their surface glycoproteins within the endosome of the host cell.[2] This cleavage is a necessary step for the fusion of the viral and endosomal membranes, allowing the viral genetic material to enter the cytoplasm. By inhibiting cathepsin L, this compound prevents this crucial entry step, thus blocking viral infection.[1][2]
Q2: Which viruses are known to be inhibited by this this compound?
A2: This specific this compound has demonstrated activity against pseudotype viruses bearing the surface proteins of SARS-CoV and Ebola virus.[1][2] Its mechanism of targeting a host protease suggests potential broad-spectrum activity against other viruses that also depend on cathepsin L for entry.[3]
Q3: What are the typical effective concentrations (IC50) for this this compound?
A3: The IC50 values are dependent on the experimental conditions, particularly the pre-incubation time with the enzyme. For inhibiting human cathepsin L, the IC50 drops significantly with pre-incubation, from 6.9 nM (no pre-incubation) to 0.4 nM (4-hour pre-incubation).[1][2] In cell-based pseudotype virus entry assays, the IC50 was determined to be 273 ± 49 nM for SARS-CoV and 193 ± 39 nM for Ebola virus.[1][2]
Q4: Is this this compound cytotoxic?
A4: The studied this compound compound was found to be non-toxic to human aortic endothelial cells at concentrations up to 100 µM, which is well above the concentrations required for antiviral activity.[1][2] However, it is always recommended to perform a cytotoxicity assay in the specific cell line being used for your experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (CID 23631927)
| Target | Assay | Pre-incubation Time | IC50 / Ki | Reference |
| Human Cathepsin L | Enzyme Inhibition | None | 6.9 ± 1.0 nM | [2] |
| Human Cathepsin L | Enzyme Inhibition | 1 hour | 2.3 ± 0.1 nM | [2] |
| Human Cathepsin L | Enzyme Inhibition | 2 hours | 1.2 ± 0.1 nM | [2] |
| Human Cathepsin L | Enzyme Inhibition | 4 hours | 0.4 ± 0.1 nM | [2] |
| Human Cathepsin L | Enzyme Inhibition (Ki) | N/A | 0.29 nM | [1][2] |
| SARS-CoV Pseudotype Virus | Cell-based Entry Assay | N/A | 273 ± 49 nM | [1][2] |
| Ebola Virus Pseudotype Virus | Cell-based Entry Assay | N/A | 193 ± 39 nM | [1][2] |
Table 2: Cytotoxicity of this compound (CID 23631927)
| Cell Line | Assay | Concentration | Cytotoxicity | Reference |
| Human Aortic Endothelial Cells | Not specified | 100 µM | Non-toxic | [1][2] |
Experimental Protocols
Protocol 1: Cathepsin L Inhibition Assay
This protocol is based on the methodology described for determining the IC50 of this compound against human cathepsin L.[2]
Materials:
-
Recombinant human cathepsin L
-
This compound (CID 23631927) stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation (for time-dependent inhibition):
-
In a 96-well plate, add 47.5 µL of cathepsin L solution (e.g., 18.3 ng/mL).
-
Add 47.5 µL of the diluted this compound or vehicle control.
-
Incubate for the desired time (e.g., 0, 1, 2, or 4 hours) at room temperature.
-
-
Reaction Initiation: Add 5 µL of the Z-Phe-Arg-AMC substrate to each well to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence signal (e.g., excitation at 355 nm and emission at 460 nm) at regular intervals.
-
Data Analysis: Calculate the rate of AMC hydrolysis. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value using non-linear regression.
Protocol 2: Pseudotype Virus Infection Assay
This protocol is a general guide based on the described SARS-CoV and Ebola pseudotype virus entry assays.[1][2]
Materials:
-
HEK 293T cells
-
Pseudotyped virus particles (e.g., lentiviral particles bearing SARS-CoV-S or Ebola-GP)
-
This compound (CID 23631927) stock solution
-
Cell culture medium
-
Luciferase assay reagent
-
96-well white microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK 293T cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.
-
Infection: Add the pseudotyped virus to the wells containing the cells and compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout:
-
Remove the medium.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percent inhibition of viral entry for each this compound concentration relative to the virus control (no compound) and determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of this compound viral entry inhibition.
Troubleshooting Guide
Issue 1: No observable antiviral effect at expected concentrations.
-
Question: I am not seeing any inhibition of viral replication even at high concentrations of this compound. What could be the reason?
-
Answer:
-
Viral Entry Mechanism: Confirm that the virus you are studying utilizes a cathepsin L-dependent entry pathway. This compound's activity is specific to this mechanism.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. The compound may degrade with improper handling.
-
Cell Line Differences: The expression and activity of cathepsin L can vary between different cell lines. Consider using a cell line known to be permissive to cathepsin L-dependent viral entry, such as HEK 293T or Vero E6 cells.
-
Assay Conditions: The time-dependent nature of cathepsin L inhibition by this this compound is crucial.[2] Consider pre-incubating the cells with the compound before adding the virus to allow for sufficient target engagement.
-
Issue 2: High cytotoxicity observed.
-
Question: My cell viability assays show significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
-
Answer:
-
Purity of Compound: Verify the purity of your this compound sample. Impurities could be the source of cytotoxicity.
-
Vehicle Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level (typically below 0.5%). Run a vehicle-only control to confirm.[1]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is essential to determine the 50% cytotoxic concentration (CC50) for your specific cell line in parallel with your antiviral assay.
-
Assay Duration: Longer incubation times can sometimes lead to increased cytotoxicity. You may need to optimize the duration of your experiment.
-
Issue 3: Inconsistent or highly variable results between experiments.
-
Question: I am getting significant variability in my IC50 values for this compound across different experimental runs. What are the potential causes?
-
Answer:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Virus Titer: Ensure your virus stock is accurately titered before each experiment and use a consistent multiplicity of infection (MOI).
-
Reagent Consistency: Use consistent lots of reagents, including media, serum, and assay components.
-
Pipetting Accuracy: Inconsistent pipetting can lead to variability in cell seeding, compound concentration, and virus addition. Ensure proper calibration and use of pipettes.
-
Issue 4: How do I determine the optimal concentration range for a new virus or cell line?
-
Question: I want to test this compound against a different virus. How should I determine the best concentration range to use?
-
Answer:
-
Dose-Response Curve: It is recommended to perform a broad dose-response experiment. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to the nanomolar range.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay with the same concentration range on uninfected cells to determine the therapeutic window of the compound.
-
Data Analysis: Plot the percentage of viral inhibition and cell viability against the compound concentration to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration). The selectivity index (SI = CC50/EC50) can then be calculated to assess the compound's therapeutic potential.
-
References
Technical Support Center: Troubleshooting Oxocarbazate Efficacy in Cell Culture
This technical support center provides troubleshooting guidance for researchers encountering low efficacy of "Oxocarbazate" in cell culture experiments. It has come to our attention that the term "this compound" can be ambiguous and may refer to two distinct compounds. Please identify which compound you are working with to navigate to the appropriate troubleshooting guide.
-
Oxcarbazepine (B1677851): An anticonvulsant drug, a 10-keto derivative of carbamazepine. It is a prodrug that is converted to its active metabolite, licarbazepine (B1675244) (MHD).
-
Tetrahydroquinoline this compound (PubChem CID 23631927): A potent, slow-binding, reversible inhibitor of human cathepsin L, studied for its antiviral activity.
Section 1: Troubleshooting Low Efficacy of Oxcarbazepine in Cell Culture
Researchers using Oxcarbazepine in vitro may experience low efficacy due to its nature as a prodrug. The primary reason for reduced activity in cell culture is often the insufficient conversion of Oxcarbazepine to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) or licarbazepine.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my Oxcarbazepine treatment showing little to no effect on my cells?
A1: Oxcarbazepine is a prodrug and its anticonvulsant activity is primarily mediated by its active metabolite, MHD.[1][4] Many cell lines used in culture may lack the necessary cytosolic arylketone reductases to efficiently metabolize Oxcarbazepine to MHD.[4] Therefore, the direct application of Oxcarbazepine to cell culture may result in low efficacy.
Q2: Should I use the active metabolite, MHD (licarbazepine), directly in my experiments?
A2: Yes, for in vitro studies, it is highly recommended to use the active metabolite, MHD (licarbazepine), directly to ensure that the intended pharmacological effect is being observed. This bypasses the need for metabolic activation by the cells.
Q3: What are the key differences between Oxcarbazepine and its active metabolite, MHD?
A3: Oxcarbazepine is rapidly converted to MHD in vivo.[1] Oxcarbazepine has a much shorter half-life (1-3.7 hours) compared to MHD (8-10 hours).[1] Importantly, their pharmacological activities can differ. For instance, Oxcarbazepine has been shown to potentiate GABAA receptors in vitro, while MHD is a significantly less effective potentiator.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect of Oxcarbazepine | Insufficient metabolic conversion to the active metabolite MHD in the cultured cells. | 1. Switch to using the active metabolite, MHD (licarbazepine), directly in your experiments. 2. If you must use Oxcarbazepine, consider using a cell line known to have high metabolic capacity or co-culture with cells that can perform the necessary conversion (e.g., primary hepatocytes). |
| Inconsistent results between experiments | Variability in the metabolic capacity of the cells due to passage number, cell density, or culture conditions. | 1. Standardize all cell culture parameters. 2. Use the active metabolite MHD for more consistent and reproducible results. |
| Observed effect does not match in vivo data | The in vitro model lacks the complex metabolic processes of a whole organism. | 1. Acknowledge the limitations of the in vitro model. 2. Use MHD to more closely mimic the in vivo exposure to the active compound. |
Experimental Protocols
Protocol 1: Assessment of Cellular Response to MHD (Licarbazepine)
-
Compound Preparation: Prepare a stock solution of MHD (licarbazepine) in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Cell Seeding: Plate your cells of interest at a predetermined density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of MHD. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform the relevant assay to measure the cellular response (e.g., cell viability assay, gene expression analysis, electrophysiological recording).
Visualization
References
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxcarbazepine-but-not-its-Active-Metabolite--MHD--Aggravates-Genetic-Absences-Seizures-in-the-Rat-and-Potentiates-GABAA-Receptor-Activation [aesnet.org]
- 3. Population pharmacokinetics of oxcarbazepine active metabolite in Chinese children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxcarbazepine Stability in Experimental Settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address the degradation of Oxcarbazepine (B1677851) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Oxcarbazepine degradation in laboratory settings?
A1: Oxcarbazepine is susceptible to degradation under several conditions, primarily:
-
Alkaline Hydrolysis: It shows significant degradation in basic solutions (e.g., 0.1 N NaOH).[1][2][3][4]
-
Acidic Hydrolysis: Degradation also occurs in acidic media (e.g., 1.0 N HCl), though generally to a lesser extent than in alkaline conditions.[1][2][4]
-
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can cause considerable degradation.[1][2][5]
-
Thermal Stress: Elevated temperatures (e.g., 70-80°C) can lead to thermal degradation.[1][2]
-
UV Radiation: While generally more stable under photolytic stress compared to other conditions, some degradation can occur upon exposure to UV light.[1][5][6]
Q2: I am observing unexpected peaks in my chromatogram when analyzing Oxcarbazepine. What could be the cause?
A2: Unexpected peaks are often due to degradation products. The presence of these peaks can be influenced by your sample preparation, storage, and analytical methodology. Consider the following:
-
pH of Solutions: Ensure the pH of your solutions is controlled, as both acidic and basic conditions can lead to hydrolysis.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
-
Storage Conditions: Store stock solutions and samples protected from light and at appropriate temperatures to minimize degradation.
-
Excipient Interaction: If working with formulations, some excipients may interact with Oxcarbazepine, leading to degradation products.
Q3: What are the best practices for preparing and storing Oxcarbazepine stock solutions to ensure stability?
A3: To maintain the integrity of your Oxcarbazepine stock solutions, follow these recommendations:
-
Solvent Selection: Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing Oxcarbazepine stock solutions.[2][7]
-
pH Control: If using aqueous buffers, ensure the pH is near neutral, as Oxcarbazepine is most stable in this range.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[6]
-
Temperature Control: Store stock solutions at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, consider freezing (-20°C or lower), but ensure you validate the stability under these conditions.
-
Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low assay value for Oxcarbazepine | Degradation due to improper sample handling or storage. | Review your sample preparation protocol. Ensure solvents are of high purity and the pH is controlled. Store samples protected from light and at a low temperature. |
| Variable results between replicates | Inconsistent degradation occurring during the experiment. | Standardize all experimental parameters, including incubation times, temperatures, and light exposure. Prepare and analyze samples in a consistent and timely manner. |
| Appearance of new peaks during a stability study | Formation of degradation products under stress conditions. | This is expected in forced degradation studies. Use a stability-indicating analytical method to separate and quantify these new peaks.[1][3] |
| Poor peak shape in HPLC analysis | Co-elution of Oxcarbazepine with degradation products. | Optimize your HPLC method. Adjust the mobile phase composition, gradient, or column type to achieve better separation.[1][2][5] |
Quantitative Data Summary
The following tables summarize the extent of Oxcarbazepine degradation under various forced degradation conditions as reported in the literature.
Table 1: Degradation of Oxcarbazepine under Hydrolytic Conditions
| Condition | Time | Temperature | % Degradation | Reference |
| 1.0 N HCl | 48 hours | Room Temp | 13.53% | [2] |
| 1.0 N HCl | - | - | 26.8% | [4] |
| 0.1 N NaOH | - | - | Complete | [2] |
| 0.1 N NaOH | - | - | 44.6% | [4] |
| Water | 12 hours | 80°C | 0.80% | [5] |
Table 2: Degradation of Oxcarbazepine under Oxidative, Thermal, and Photolytic Conditions
| Condition | Time | Temperature | % Degradation | Reference |
| 3.0% H2O2 | 2 days | Room Temp | Complete | [2] |
| 3.0% H2O2 | - | - | 2.5% | [4] |
| Heat | 2 days | 80°C | - | [1] |
| Heat | 24 hours | 70°C | - | [2] |
| Heat | - | - | 0.3% | [4] |
| Photolytic (UV) | 24 hours | 25°C | - | [2] |
| Photolytic (UV) | - | - | 1.5% | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Oxcarbazepine
This protocol outlines the methodology for subjecting Oxcarbazepine to various stress conditions to induce degradation.
-
Preparation of Stock Solution: Prepare a stock solution of Oxcarbazepine in methanol at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Spread a thin layer of solid Oxcarbazepine powder in a petri dish.
-
Place the dish in an oven at 80°C for 48 hours.[1]
-
Dissolve the heat-treated powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid Oxcarbazepine powder or a solution to UV radiation (e.g., overall illumination of ≥210 Wh/m² at 25°C for 24 hours).[2]
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Oxcarbazepine
This protocol provides a general framework for an HPLC method capable of separating Oxcarbazepine from its degradation products.
-
Column: Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of 0.005 M KH2PO4, Methanol, and Acetonitrile (70:05:25 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 215 nm.[1]
-
Column Temperature: Ambient or controlled at 25°C.[5]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration (e.g., 10 µg/mL).[1]
Visualizations
Caption: Workflow for Forced Degradation Studies of Oxcarbazepine.
Caption: Troubleshooting Guide for Oxcarbazepine Degradation Issues.
References
Adjusting assay conditions for accurate Oxocarbazate IC50 determination
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible IC50 determination for Oxocarbazate (B1193368) compounds.
Troubleshooting Guide
This section addresses common issues encountered during IC50 experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting, temperature fluctuations, or variations in incubation times.[1] | Ensure all reagents and plates are equilibrated to the assay temperature. Use calibrated pipettes and consistent technique. Standardize all incubation steps precisely. |
| Cell-based assay: Inconsistent cell seeding density or cell health. | Use cells from the same passage number, ensure even cell suspension before plating, and confirm cells are in a logarithmic growth phase. | |
| IC50 value is significantly higher or lower than expected | Incorrect drug concentration. | Verify the stock solution concentration and the serial dilution calculations. Prepare fresh dilutions for each experiment. |
| Time-dependent inhibition. | For slow-binding inhibitors like some Oxocarbazates, the IC50 can decrease with longer pre-incubation times.[2][3] It is critical to maintain a consistent pre-incubation time across all experiments. | |
| Compound instability or solubility issues. | This compound is often stored in DMSO.[2] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%). Visually inspect for precipitation at higher concentrations. | |
| Incomplete inhibition at high concentrations (shallow dose-response curve) | Low compound purity or degradation. | Use a fresh, high-purity batch of this compound. Store the compound as recommended, often in DMSO aliquots at -80°C.[2] |
| Assay interference. | The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement). Run controls with the compound and detection reagents in the absence of the target enzyme or cells. | |
| High target protein turnover in cell-based assays. | For covalent or slow-binding inhibitors, newly synthesized protein may not be inhibited, leading to a plateau below full inhibition. | |
| No dose-response curve (flat line) | Inactive compound. | Confirm the identity and purity of the this compound. |
| Assay conditions are not optimal for inhibition. | Re-evaluate the assay buffer pH, ionic strength, and temperature. For enzyme assays, ensure the substrate concentration is appropriate (typically at or below the Km). | |
| Incorrect instrument settings. | Verify the correct excitation and emission wavelengths for fluorescence-based assays (e.g., 355 nm excitation and 460 nm emission for some cathepsin L assays).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it affect the IC50 assay?
A1: A well-characterized tetrahydroquinoline this compound (PubChem CID 23631927) is a slow-binding, reversible inhibitor of human cathepsin L.[2][3] The mechanism involves a time-dependent inhibition, where the potency (IC50) increases with the pre-incubation time of the inhibitor with the enzyme.[2][3] For such compounds, it is crucial to establish and maintain a fixed pre-incubation period to obtain reproducible IC50 values.
Q2: How should I prepare and store this compound for my experiments?
A2: this compound compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] This stock should be aliquoted and stored at -80°C to maintain stability.[2] For experiments, fresh dilutions should be prepared from the stock solution.
Q3: What is a typical concentration range to use for an initial IC50 determination?
A3: For a first experiment, it is advisable to use a wide range of concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.[1] Subsequent experiments can then focus on a narrower range of 6-8 concentrations around the initially estimated IC50 to improve accuracy.[1]
Q4: Why is my IC50 value different in a cell-based assay compared to a biochemical assay?
A4: Discrepancies between biochemical and cell-based IC50 values are common for several reasons[4]:
-
Cell permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux pumps: The compound could be actively transported out of the cells.
-
Off-target effects: In a cellular environment, the compound may interact with other proteins or pathways.
-
Metabolism: The compound may be metabolized by the cells into a more or less active form.
Q5: How do I analyze my data to determine the IC50 value?
A5: The raw data should first be normalized. This typically involves setting the control with no inhibitor to 100% activity and a control with a known potent inhibitor (or no enzyme/cells) to 0% activity.[5] The normalized data (percent inhibition) is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis using a sigmoidal dose-response model (e.g., four-parameter logistic fit) is the most accurate method to calculate the IC50 value.[1] Software such as GraphPad Prism is commonly used for this purpose.[1][5]
Experimental Protocols
Biochemical IC50 Determination for this compound against Cathepsin L
This protocol is adapted from studies on the this compound CID 23631927, a known cathepsin L inhibitor.[2]
-
Reagent Preparation :
-
Assay Buffer: Prepare a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5) containing a reducing agent like DTT.
-
Enzyme Solution: Dilute human cathepsin L to the desired concentration in assay buffer.
-
Substrate Solution: Prepare a fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC) in assay buffer.
-
Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, and then dilute into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Procedure :
-
In a 96-well black microplate, add the this compound dilutions.
-
Add the cathepsin L enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 0, 1, 2, or 4 hours) at a controlled temperature (e.g., 25°C).[2] This step is critical for slow-binding inhibitors.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader with excitation at 355 nm and emission at 460 nm.[2]
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data using non-linear regression to determine the IC50.
-
| Pre-incubation Time | Reported IC50 of CID 23631927 against Cathepsin L |
| 0 hours | 6.9 nM |
| 1 hour | 2.3 nM |
| 2 hours | 1.2 nM |
| 4 hours | 0.4 nM |
| Data from literature demonstrates the time-dependent nature of inhibition.[2] |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Inhibition of viral entry by this compound.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. clyte.tech [clyte.tech]
Interpreting unexpected results in Oxocarbazate inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oxocarbazate-based inhibitors in their assays.
Troubleshooting Guide
This guide addresses common unexpected results and provides actionable steps to identify and resolve potential issues during your experiments.
| Question/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Why is the observed IC50 value of my This compound (B1193368) inhibitor significantly higher than reported values? | Insufficient Pre-incubation Time: this compound inhibitors can exhibit slow-binding kinetics, meaning they require a pre-incubation period with the target enzyme to achieve maximum potency. | 1. Introduce a Pre-incubation Step: Incubate the enzyme and inhibitor together for varying durations (e.g., 1, 2, and 4 hours) before adding the substrate. 2. Time-Dependent IC50 Assay: Perform IC50 measurements at different pre-incubation time points to determine the optimal incubation period for your specific inhibitor and enzyme system.[1][2] |
| My this compound inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. | Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. | 1. Cellular Target Engagement Assay: Use an activity-based probe (e.g., DCG-04 for cysteine proteases) followed by Western blot analysis to determine if the inhibitor is binding to the target enzyme within the cell.[1][2] 2. Modify Compound Structure: If permeability is a confirmed issue, consider medicinal chemistry efforts to improve the physicochemical properties of the inhibitor. |
| The inhibitory effect of the this compound appears to be irreversible in my initial washout experiments. | Slow Dissociation Rate: As a slow-binding inhibitor, the dissociation of the this compound from the enzyme-inhibitor complex can be very slow, mimicking irreversible inhibition in short-duration washout experiments. | 1. Extended Washout/Dilution Assay: Perform a dilution assay where the pre-formed enzyme-inhibitor complex is significantly diluted, and enzyme activity is monitored over an extended period to observe the recovery of activity.[1][2] 2. Kinetic Analysis: Determine the association (k_on) and dissociation (k_off) rate constants to fully characterize the binding kinetics. A low k_off value is characteristic of slow-binding inhibitors.[1][2] |
| There is high variability between replicate wells in my inhibition assay. | 1. Reagent Instability: The this compound compound or other assay reagents may be unstable under the experimental conditions. 2. Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | 1. Check Compound Stability: Assess the stability of the this compound in the assay buffer over the time course of the experiment. 2. Verify Pipetting Accuracy: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Ensure Proper Mixing: Ensure all components are thoroughly mixed upon addition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound inhibitors?
A1: this compound inhibitors, such as the well-characterized PubChem CID 23631927, are typically slow-binding, reversible, and competitive inhibitors of their target enzymes.[1][2] For instance, this specific inhibitor targets the active site of human cathepsin L.[1][2] The "slow-binding" nature means that an equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously, and the potency of the inhibitor (measured as IC50) increases with the duration of pre-incubation.[1][2]
Q2: How does pre-incubation time affect the IC50 of a slow-binding this compound inhibitor?
A2: Pre-incubation time has a significant impact on the apparent IC50 of a slow-binding inhibitor. As the pre-incubation time increases, the inhibitor has more time to associate with the enzyme, leading to a lower measured IC50 value. For example, the IC50 of the this compound inhibitor CID 23631927 for cathepsin L dropped 17-fold when the pre-incubation time was increased from zero to four hours.[1][2]
Quantitative Data Summary
The following table summarizes the time-dependent inhibition of human cathepsin L by the this compound inhibitor CID 23631927.
| Pre-incubation Time | IC50 (nM) |
| 0 hours | 6.9 ± 1.0 |
| 1 hour | 2.3 ± 0.1 |
| 2 hours | 1.2 ± 0.1 |
| 4 hours | 0.4 ± 0.1 |
Data extracted from literature.[1]
Q3: What experimental protocols can be used to confirm intracellular target engagement of an this compound inhibitor?
A3: An activity-based probe labeling assay is a robust method to confirm that your this compound inhibitor is engaging with its target inside the cell.[1][2] A detailed methodology is provided below.
Experimental Protocols
Activity-Based Probe Labeling for Intracellular Cathepsin L Engagement
Objective: To determine if the this compound inhibitor is actively binding to and inhibiting intracellular cathepsin L.
Materials:
-
HEK 293T cells
-
This compound inhibitor
-
DMSO (vehicle control)
-
Activity-based probe (e.g., biotin-conjugated DCG-04)
-
Lysis buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Antibody for loading control (e.g., anti-β-actin)
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK 293T cells to ~80% confluency.
-
Treat cells with the this compound inhibitor at various concentrations for a predetermined time. Include a DMSO-only control.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Activity-Based Probe Labeling:
-
Incubate the cell lysate with the activity-based probe (e.g., DCG-04) to label the active cysteine proteases. The probe will covalently bind to the active site of these enzymes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated active enzymes.
-
Develop the blot using a chemiluminescent substrate.
-
To ensure equal protein loading, the same blot can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to active cathepsin L. A reduction in band intensity in the inhibitor-treated samples compared to the DMSO control indicates successful intracellular target engagement by the this compound inhibitor.[1]
-
Visualizations
Caption: Workflow for determining intracellular target engagement.
Caption: Mechanism of slow-binding inhibition.
References
- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Oxocarbazate's Antiviral Potential in Primary Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of oxocarbazate (B1193368), a potent inhibitor of the host cysteine protease Cathepsin L. While direct validation in primary human cell models is not yet extensively published, this document extrapolates from existing data in cell lines and compares the therapeutic strategy with other antiviral agents. The information herein is intended to guide researchers in designing and evaluating studies on this compound and similar compounds in more physiologically relevant systems.
Executive Summary
This compound has demonstrated significant in vitro efficacy in blocking the entry of pseudoviruses for Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Ebola virus (EBOV) in human embryonic kidney 293T cells.[1][2][3][4] Its mechanism of action involves the specific, slow-binding, and reversible inhibition of human Cathepsin L, a key host protease hijacked by these viruses for entry within the endosome.[1][2][3][4] However, the translation of these findings to primary cell models, which more accurately reflect the complexity of in vivo conditions, is crucial. The choice of primary cell model is critical, as the reliance on Cathepsin L for viral entry can be cell-type dependent, with some respiratory epithelial cells utilizing the alternative TMPRSS2 pathway.[5] This guide presents the existing data for this compound, compares its mechanistic class to other antivirals, and provides detailed protocols for its validation in primary human airway epithelial cells.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the antiviral activity of this compound in a human cell line and provide a comparison with other antiviral compounds, including another Cathepsin L inhibitor and agents with different mechanisms of action, in various cell models. This contextualizes the potential efficacy of this compound.
Table 1: Antiviral Activity of this compound (CID 23631927) against Pseudoviruses in HEK 293T Cells [1][2][3]
| Virus (Pseudotype) | IC50 (nM) | Cell Line |
| SARS-CoV | 273 ± 49 | HEK 293T |
| Ebola virus | 193 ± 39 | HEK 293T |
Table 2: Comparative Antiviral Efficacy of Other Compounds in Primary and Other Cell Models
| Compound | Target/Mechanism | Virus | EC50/IC50 | Cell Model |
| Z-Tyr-Ala-CHN2 [5] | Cathepsin L Inhibitor | SARS-CoV-2 | Sub-micromolar | VeroE6, A549-hACE2 |
| SARS-CoV-2 | Inactive | Primary Human Nasal Epithelial Cells | ||
| Remdesivir [6] | RNA-dependent RNA polymerase (RdRp) inhibitor | SARS-CoV-2 | ~10x lower than in VeroE6 | Primary Human Airway Epithelial Cells (ALI) |
| GS-441524 [6] | RdRp inhibitor (parent of Remdesivir) | SARS-CoV-2 | Potent inhibition | Primary Human Airway Epithelial Cells (ALI) |
| Favipiravir [7] | RdRp inhibitor | Ebola Virus | Not specified | Vero E6 |
| ZMapp [7] | Monoclonal antibody cocktail targeting viral glycoprotein (B1211001) | Ebola Virus | Not specified | Not specified |
| SM141 [8][9] | Dual MPro and Cathepsin L inhibitor | SARS-CoV-2 | 8.2 nM | A549-hACE2 |
Experimental Protocols
General Antiviral Screening in Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)
This protocol is a representative method for evaluating the efficacy of compounds like this compound against respiratory viruses in a physiologically relevant primary cell model.
a. Cell Culture and Differentiation: [10][11]
-
Culture primary HBECs on collagen-coated plastic flasks in Bronchial Epithelial Growth Medium (BEGM).
-
Once confluent, passage the cells and seed them onto porous Transwell® inserts coated with human collagen type IV.
-
Maintain the cultures submerged in ALI medium until they reach confluency.
-
Initiate ALI by removing the apical medium and exposing the cells to air. Continue to feed the cells from the basolateral side.
-
Allow the cells to differentiate for at least 21 days, which is confirmed by the development of a mucociliary phenotype.
-
Prepare serial dilutions of this compound in the basolateral medium.
-
One hour prior to infection, replace the existing basolateral medium with the medium containing the test compound.
-
Infect the apical surface of the differentiated HBEC cultures with the virus (e.g., SARS-CoV-2) at a defined multiplicity of infection (MOI).
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
At specified time points post-infection (e.g., 24, 48, 72 hours), collect apical washes to measure viral progeny.
-
Quantify viral RNA in the apical washes using RT-qPCR.
-
Determine the infectious virus titer in the washes using a TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., VeroE6).
-
Calculate the EC50 value by plotting the reduction in viral titer against the compound concentration.
c. Cytotoxicity Assay: [12]
-
Treat uninfected, differentiated HBEC cultures with the same serial dilutions of this compound.
-
At the final time point of the antiviral assay, assess cell viability using an MTT or similar metabolic assay.
-
Calculate the CC50 (50% cytotoxic concentration) value.
-
Determine the Selectivity Index (SI) as CC50/EC50.
Pseudovirus Neutralization Assay (adapted from HEK 293T protocol)[4]
This assay can be used for initial high-throughput screening of entry inhibitors.
-
Pseudovirus Production: Co-transfect HEK 293T cells with a plasmid encoding the viral envelope glycoprotein (e.g., SARS-CoV Spike) and a plasmid for a viral core that drives a reporter gene (e.g., HIV-luciferase).
-
Infection: Seed target cells (e.g., primary airway cells, though transduction efficiency may be low and require optimization) in 96-well plates. The following day, pre-incubate the cells with serial dilutions of this compound for 1 hour. Then, add the pseudovirus supernatant.
-
Readout: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
Analysis: Calculate the IC50 from the dose-response curve.
Mandatory Visualizations
Signaling Pathway: Viral Entry and Inhibition by this compound
Caption: Mechanism of viral entry via the endosomal pathway and its inhibition by this compound.
Experimental Workflow: Antiviral Validation in Primary Cells
References
- 1. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Zaire and Bundibugyo Ebolavirus Polymerase Complexes and Susceptibility to Antivirals through a Newly Developed Bundibugyo Minigenome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.unc.edu [med.unc.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: Oxocarbazate Versus Thiocarbazate Inhibitors of Cathepsin L
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of oxocarbazate (B1193368) and thiocarbazate inhibitors targeting cathepsin L, supported by experimental data and detailed protocols.
Cathepsin L, a lysosomal cysteine protease, is a critical enzyme involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis. Its role in diseases such as cancer and viral infections has made it a prime target for therapeutic intervention. Among the various classes of cathepsin L inhibitors, oxocarbazates and thiocarbazates have emerged as promising chemotypes. This guide provides a comparative analysis of their performance based on available experimental data.
Data Presentation: A Quantitative Look at Inhibition
The inhibitory potency of this compound and thiocarbazate compounds against human cathepsin L has been evaluated in multiple studies. The following table summarizes key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial metrics for assessing inhibitor efficacy. Lower values indicate higher potency.
| Inhibitor Class | Compound ID/Description | IC50 (nM) | Ki (nM) | Pre-incubation Effect on IC50 (nM) | Notes | Reference(s) |
| This compound | Tetrahydroquinoline this compound (CID 23631927) | 6.9 (no pre-incubation) | 0.29 | 0.4 (4-hour pre-incubation) | Demonstrates slow-binding inhibition. Showed activity in blocking SARS-CoV and Ebola pseudotype virus entry. | [1] |
| This compound | (-)-13 | 7 | Not Reported | Not Reported | Identified as the most potent inhibitor in the study. | [2] |
| Thiocarbazate | Related to CID 23631927 | Inactive | Not Reported | Not Reported | Tested in a SARS-CoV and Ebola pseudotype virus entry assay. | [1] |
| Thiocarbazate | (-)-11(S) | 56 | Not Reported | Not Reported | A novel thiocarbazate chemotype. | [3] |
| Thiocarbazate | (-)-12(S) | 133 | Not Reported | Not Reported | Noted to have some instability. | [3] |
| Thiocarbazate | Tetrahydroquinoline anilide (-)-5 | 41 | Not Reported | Not Reported | An analog designed to probe the S1' subsite. | [2] |
| Thiocarbazate | N-phenyl pyrrolidinone (6) | 110 | Not Reported | Not Reported | Exhibited reduced activity compared to other analogs. | [2] |
| Thiocarbazate | Methyl ester (-)-7 | 201 | Not Reported | Not Reported | Showed reduced activity. | [2] |
Analysis of the Data: The presented data suggests that oxocarbazates, particularly the tetrahydroquinoline derivative, exhibit highly potent inhibition of cathepsin L, with IC50 values in the low nanomolar to sub-nanomolar range.[1] The slow-binding nature of this this compound, where potency increases with pre-incubation time, is a noteworthy characteristic. In contrast, while some thiocarbazates show respectable inhibitory activity in the nanomolar range, the most potent this compound identified in one study was significantly more effective than the thiocarbazate analogs synthesized and tested in the same study.[2] Furthermore, in a direct comparison within a viral entry assay, the this compound was effective while its thiocarbazate counterpart was inactive, highlighting a potential functional difference between the two scaffolds in a cell-based context.[1]
Experimental Protocols
The determination of the inhibitory potency of these compounds typically involves a fluorometric enzyme inhibition assay. Below is a detailed methodology representative of the key experiments cited.
Fluorometric Cathepsin L Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the proteolytic activity of cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin L
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Test compounds (oxocarbazates, thiocarbazates) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Recombinant human cathepsin L is diluted to the desired concentration in pre-chilled assay buffer.
-
Compound Preparation: The test inhibitors are serially diluted in DMSO and then further diluted in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, the diluted enzyme is added.
-
Inhibitor Addition and Pre-incubation: The serially diluted test compounds are added to the wells containing the enzyme. For slow-binding inhibitors, the enzyme and inhibitor are pre-incubated for a defined period (e.g., 30 minutes to 4 hours) at a specific temperature (e.g., room temperature or 37°C) to allow for the establishment of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving cathepsin L and a typical experimental workflow for inhibitor screening.
References
- 1. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Synthesis of a Unique Thiocarbazate Cathepsin L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Choreography: A Comparative Guide to the Mechanism of Action of Oxcarbazepine and Related Dibenzazepines
For the attention of researchers, scientists, and drug development professionals, this guide provides a cross-validated comparison of the mechanism of action of Oxcarbazepine (B1677851), offering a deep dive into its molecular interactions and a comparative analysis with other key sodium channel-blocking antiepileptic drugs.
Oxcarbazepine, a mainstay in the management of epilepsy, exerts its therapeutic effect primarily through the modulation of voltage-gated sodium channels. Understanding the nuances of this interaction, and how it compares to other structurally related compounds, is pivotal for the rational design of next-generation antiepileptic therapies. This guide synthesizes key experimental findings to illuminate the distinct and shared mechanistic features of Oxcarbazepine, its active metabolite Monohydroxy Derivative (MHD), Carbamazepine, and Eslicarbazepine acetate (B1210297).
At the Core of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action for Oxcarbazepine and its active metabolite, MHD, is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3] This action stabilizes hyperexcited neuronal membranes, leading to an inhibition of repetitive neuronal firing and a reduction in the propagation of synaptic impulses.[4]
Quantitative Comparison of Sodium Channel Blockade
The potency and characteristics of VGSC blockade differ between Oxcarbazepine, its metabolites, and related compounds. The following table summarizes key quantitative data from electrophysiological studies.
| Compound | IC50 for Inhibition of Na+ Current | Effect on Fast Inactivation of VGSCs | Effect on Slow Inactivation of VGSCs | Reference(s) |
| Oxcarbazepine (OXC) | 3.1 µM (for INa)[5]; 160 µM (for [3H]BTX binding)[6] | Shifts voltage dependence of fast inactivation in the hyperpolarizing direction.[7][8] | Shifts voltage dependence of slow inactivation by -28.1 mV.[8] | [5][6][7][8] |
| Monohydroxy Derivative (MHD) (Licarbazepine) | 2 x 10⁻⁸ M (for firing of sodium-dependent action potentials)[9] | No significant effect on the voltage dependence of fast inactivation.[8] | Potently enhances slow inactivation.[10] | [8][9][10] |
| Carbamazepine (CBZ) | 6 x 10⁻⁷ M (for firing of sodium-dependent action potentials)[9] | Shifts voltage dependence of fast inactivation in the hyperpolarizing direction.[8][11] | Interacts with a slow inactivation state; shifts voltage dependence by -4.6 mV.[8][12] | [8][9][11][12] |
| Eslicarbazepine Acetate (ESL) (Active Metabolite: Eslicarbazepine) | Not directly applicable (prodrug) | Does not influence the voltage dependence of fast inactivation.[8] | Enhances slow inactivation; shifts voltage dependence by -31.2 mV.[8][13] | [8][13] |
Beyond Sodium Channels: A Wider Sphere of Influence
While the blockade of VGSCs is the primary mechanism, evidence suggests that Oxcarbazepine and its active metabolite may also exert their effects through other pathways, contributing to their overall anticonvulsant profile.
-
Potassium Channels: Studies suggest that Oxcarbazepine and MHD may modulate potassium channels, which could contribute to their antiepileptic efficacy.[9][14] Specifically, Oxcarbazepine has been shown to suppress the amplitude of delayed rectifier K+ current (IK(DR)).[5]
-
Calcium Channels: Oxcarbazepine's active metabolite, MHD, has been found to inhibit high-voltage-activated (HVA) calcium currents.[15][16] This modulation of calcium channels may contribute to the reduction of neurotransmitter release.[4] In contrast, Carbamazepine's effects on calcium channels appear to be different.[4] Eslicarbazepine has also been shown to inhibit T-type calcium channels.[13][17]
Visualizing the Mechanisms
To provide a clearer understanding of the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Comparative mechanism of action on VGSC states.
Caption: Experimental workflow for whole-cell patch-clamp.
Experimental Protocols: A Closer Look at the Methodology
The primary technique used to elucidate the mechanism of action of these compounds is whole-cell patch-clamp electrophysiology . This powerful method allows for the direct measurement of ion flow through channels in the cell membrane.
Representative Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing a specific voltage-gated sodium channel subtype (e.g., NaV1.2, NaV1.7) or neuroblastoma cell lines (e.g., N1E-115) endogenously expressing sodium channels are commonly used.[8]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For recording, cells are plated onto glass coverslips.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.
3. Electrophysiological Recording:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: A high-resistance "giga-ohm" seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by gentle suction to allow for electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -100 mV).
4. Voltage Protocols:
-
Current-Voltage (I-V) Relationship: To determine the voltage at which the peak sodium current occurs, voltage steps are applied in increments (e.g., from -80 mV to +60 mV).
-
Steady-State Fast Inactivation: The voltage-dependence of fast inactivation is assessed by applying a series of prepulses to various potentials before a test pulse to elicit the sodium current. The resulting data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
Recovery from Inactivation: A two-pulse protocol is used to measure the time course of recovery from inactivation.
-
Use-Dependent Block: To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.
5. Data Analysis:
-
The peak amplitude of the sodium current is measured under control conditions and in the presence of the drug.
-
Concentration-response curves are generated to calculate the IC50 value using the Hill equation.
-
Changes in the V1/2 of inactivation and the time constants of recovery are quantified.
Conclusion
The primary mechanism of action of Oxcarbazepine is the blockade of voltage-gated sodium channels, a feature it shares with Carbamazepine and Eslicarbazepine acetate. However, significant differences exist in their modulation of the fast and slow inactivation states of these channels. Oxcarbazepine and Carbamazepine preferentially interact with the fast-inactivated state, whereas the active metabolites of Oxcarbazepine (MHD) and Eslicarbazepine acetate demonstrate a more pronounced effect on the slow inactivation process. These subtle yet crucial distinctions in their molecular interactions likely contribute to their varying clinical profiles, including efficacy and side-effect profiles. Furthermore, the modulation of other ion channels, such as potassium and calcium channels, represents an additional layer of complexity in their mechanisms of action that warrants further investigation. This comparative guide provides a framework for understanding these intricate mechanisms, which is essential for the ongoing development of more targeted and effective antiepileptic therapies.
References
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 9. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical utility of eslicarbazepine: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]
- 12. Carbamazepine interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Action of GP 47779, the active metabolite of oxcarbazepine, on the corticostriatal system. II. Modulation of high-voltage-activated calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EFFECTS-OF-ESLICARBAZEPINE--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]
Assessing the In Vivo Efficacy of Oxcarbazepine in Neurological and Viral Models: A Comparative Guide
Introduction
This guide provides a comparative assessment of the in vivo efficacy of oxcarbazepine (B1677851) and related compounds across different therapeutic areas based on available preclinical and clinical data. While the initial focus was on "Oxocarbazate" in cancer models, a comprehensive literature search revealed a lack of data in this specific context. The available research predominantly focuses on Oxcarbazepine , a widely used anticonvulsant, and its comparison with the established drug Carbamazepine (B1668303) in the treatment of epilepsy. Additionally, a distinct this compound-containing compound has been investigated for its antiviral properties.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear overview of the efficacy, experimental protocols, and mechanisms of action for these compounds in their respective therapeutic applications.
Section 1: Comparative Efficacy of Oxcarbazepine vs. Carbamazepine in Epilepsy
Oxcarbazepine is a keto-derivative of carbamazepine and is indicated for the treatment of partial seizures. It functions as a prodrug, being rapidly metabolized to its pharmacologically active metabolite, licarbazepine. The primary mechanism of action for both oxcarbazepine and carbamazepine is the blockade of voltage-sensitive sodium channels, leading to the stabilization of hyperexcited neural membranes and inhibition of repetitive neuronal firing.
Quantitative Data Summary
The following tables summarize the comparative efficacy and tolerability of oxcarbazepine and carbamazepine based on clinical studies.
Table 1: Seizure Frequency Reduction
| Study | Drug | Dosage | Seizure Type | Efficacy Outcome | Citation |
| Double-blind study | Oxcarbazepine | Not specified | Epilepsy | Comparable antiepileptic efficacy to Carbamazepine. | [1] |
| Double-blind crossover trial | Oxcarbazepine | Not specified | Epilepsy | 9% reduction in total seizures; 20% reduction in tonic-clonic and 31% in tonic seizures compared to Carbamazepine. | [2] |
| Comparative study | Oxcarbazepine | 600-1500 mg/day | Complex partial seizures | More pronounced effect on complex partial seizures compared to Carbamazepine. | [3] |
| Double-blind multi-centre study | Oxcarbazepine | Individualized | Newly diagnosed epilepsy | No significant difference in seizure frequency compared to Carbamazepine. | [4] |
Table 2: Tolerability and Side Effects
| Study | Drug | Key Tolerability Findings | Citation |
| Double-blind study | Oxcarbazepine | Lower incidence of side-effects during the initiation phase compared to Carbamazepine. | [1] |
| Double-blind crossover trial | Oxcarbazepine | Slightly better tolerability; allergic skin reaction with Carbamazepine disappeared in 2 patients on Oxcarbazepine. | [2] |
| Double-blind multi-centre study | Oxcarbazepine | Significantly fewer 'severe' side effects (P = 0.04) than Carbamazepine; trend towards better overall tolerability. | [4] |
Experimental Protocols
While the provided search results focus on clinical trials, a general experimental protocol for assessing the in vivo efficacy of anticonvulsant drugs in animal models is described below.
Maximal Electroshock (MES) Test in Rodents
-
Animal Model: Male Swiss mice (20-25 g) or Wistar rats (100-150 g).
-
Drug Administration: The test compound (Oxcarbazepine) and the standard drug (Carbamazepine or Phenytoin) are administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Seizures: After a specified period for drug absorption (e.g., 30-60 minutes), seizures are induced by delivering a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal or auricular electrodes.
-
Endpoint Measurement: The primary endpoint is the abolition of the hind limb tonic extensor phase of the seizure. The percentage of animals protected from this endpoint is calculated for each group.
-
Data Analysis: The dose-response relationship is determined, and the ED50 (the dose required to protect 50% of the animals) is calculated for each compound.
Visualizations
Section 2: A Novel This compound (B1193368) as a Cathepsin L Inhibitor for Viral Entry
A specific tetrahydroquinoline this compound, identified as CID 23631927, has been investigated as a potent inhibitor of human cathepsin L, a key enzyme involved in the entry of certain viruses into host cells.[5][6] This compound is chemically distinct from the anticonvulsant oxcarbazepine.
Quantitative Data Summary
The antiviral activity of this this compound was demonstrated in an in vitro pseudotype virus infection assay.
Table 3: In Vitro Antiviral Activity of this compound CID 23631927
| Virus Pseudotype | Cell Line | IC50 (nM) | Citation |
| SARS-CoV | Human Embryonic Kidney 293T | 273 ± 49 | [5][6] |
| Ebola Virus | Human Embryonic Kidney 293T | 193 ± 39 | [5][6] |
Table 4: Cathepsin L Inhibition by this compound CID 23631927
| Parameter | Value | Citation |
| IC50 (no preincubation) | 6.9 nM | [5][6] |
| IC50 (4-hour preincubation) | 0.4 nM | [5][6] |
| Ki | 0.29 nM | [6] |
| Cathepsin L/B Selectivity | >700-fold | [6] |
Experimental Protocols
Pseudotype Virus Infection Assay
-
Cell Culture: Human Embryonic Kidney 293T cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the this compound inhibitor.
-
Virus Infection: Pseudotyped viruses (e.g., lentiviral particles bearing the spike protein of SARS-CoV or the glycoprotein (B1211001) of Ebola virus and encoding a reporter gene like luciferase) are added to the cells.
-
Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for viral entry and reporter gene expression.
-
Endpoint Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of viral entry is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
The available scientific literature provides a strong basis for comparing the efficacy and tolerability of oxcarbazepine and carbamazepine in the context of epilepsy, with studies indicating comparable or, in some aspects, superior performance of oxcarbazepine. For researchers in this field, the established animal models and clinical trial designs offer robust frameworks for further investigation.
Separately, the discovery of a novel this compound compound as a potent inhibitor of cathepsin L highlights a distinct therapeutic avenue for this chemical class. The data supports its potential as an antiviral agent by blocking the entry of viruses like SARS-CoV and Ebola. This underscores the importance of specific chemical structures in determining biological activity and therapeutic application.
Further preclinical in vivo studies would be necessary to evaluate the efficacy, pharmacokinetics, and safety of the antiviral this compound in relevant animal models of viral disease.
References
- 1. Comparison of oxcarbazepine and carbamazepine: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxcarbazepine (GP 47.680): a possible alternative to carbamazepine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of efficacy of trileptal (oxcarbazepine) and carbamazepine in the treatment of temporal epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Oxocarbazate and camostat mesylate for viral entry inhibition
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats has underscored the urgent need for effective antiviral therapeutics. A critical stage in the viral life cycle, and therefore a prime target for intervention, is the entry of the virus into the host cell. This process is often mediated by host proteases that prime the viral fusion proteins. This guide provides a detailed comparison of two such host-directed antiviral candidates: a specific oxocarbazate (B1193368) compound (PubChem CID 23631927) and camostat (B1201512) mesylate, focusing on their mechanisms of viral entry inhibition, supported by experimental data.
Mechanism of Action and Therapeutic Rationale
Viral entry into host cells can occur via different pathways. Some viruses, like SARS-CoV-2, can utilize a cell surface pathway involving the serine protease TMPRSS2, or an endosomal pathway that is dependent on the activity of cathepsins.[1][2]
Camostat mesylate is a serine protease inhibitor that has been clinically approved in Japan for the treatment of chronic pancreatitis.[3][4] Its antiviral activity stems from its potent inhibition of TMPRSS2 .[3][5] By blocking TMPRSS2, camostat mesylate prevents the proteolytic cleavage of viral spike proteins at the cell surface, a crucial step for the fusion of the viral and cellular membranes.[5][6] Interestingly, camostat mesylate is a prodrug that is rapidly converted to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which also demonstrates antiviral activity.[4][7]
On the other hand, the This compound compound (PubChem CID 23631927) is a potent inhibitor of human cathepsin L , a cysteine protease found in the endosomes.[8][9] For viruses that enter the cell via endocytosis, cathepsin L-mediated cleavage of the viral glycoprotein (B1211001) is essential for exposing the fusion peptide and enabling the virus to escape the endosome and release its genetic material into the cytoplasm.[1][8] By inhibiting cathepsin L, this this compound effectively traps the virus within the endosome, preventing infection.[8][9]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations of the specific this compound and camostat mesylate against their respective target proteases and in viral entry assays.
| Compound | Target | Assay Type | Cell Line | Virus/Pseudovirus | IC50/EC50 | Reference |
| This compound (CID 23631927) | Human Cathepsin L | Enzyme Inhibition | - | - | K_i = 0.29 nM | [8] |
| Enzyme Inhibition (no preincubation) | - | - | IC50 = 6.9 nM | [8][9] | ||
| Enzyme Inhibition (4-h preincubation) | - | - | IC50 = 0.4 nM | [8][9] | ||
| Viral Entry Inhibition | Pseudovirus Assay | HEK 293T | SARS-CoV | IC50 = 273 ± 49 nM | [8][9] | |
| Viral Entry Inhibition | Pseudovirus Assay | HEK 293T | Ebola | IC50 = 193 ± 39 nM | [8][9] | |
| Camostat Mesylate | TMPRSS2 | Enzyme Inhibition | HEK-293T | - | IC50 ≈ 1-3 nM | [10][11] |
| Viral Entry Inhibition | Pseudotype Assay | Calu-3 | VSV-SARS-2-S | EC50 = 107 nM | [4] | |
| Viral Entry Inhibition | Authentic Virus Assay | Calu-3 | SARS-CoV-2 | - (Marked inhibition) | [4] | |
| GBPA (Camostat Metabolite) | TMPRSS2 | Enzyme Inhibition | - | - | IC50 = 70.3 nM | [4] |
| Viral Entry Inhibition | Pseudotype Assay | Calu-3 | VSV-SARS-2-S | EC50 = 178 nM | [4] |
Signaling Pathways and Inhibition Points
Caption: Viral entry pathways and points of inhibition by Camostat Mesylate and this compound.
Experimental Protocols
This compound (CID 23631927) Pseudovirus Infection Assay[8][9]
-
Cell Line: Human embryonic kidney (HEK) 293T cells.
-
Pseudovirus Production: Lentiviral pseudotypes were produced by co-transfecting 293T cells with a plasmid encoding the envelope glycoprotein of either SARS-CoV or Ebola virus, and a plasmid carrying an HIV-1 proviral genome in which the env gene was replaced with a luciferase reporter gene.
-
Inhibition Assay:
-
HEK 293T cells were seeded in 96-well plates.
-
The following day, cells were pre-incubated with varying concentrations of the this compound compound for a specified period.
-
Pseudovirus supernatant was then added to the cells.
-
After 48 hours of incubation, the cells were lysed.
-
Luciferase activity was measured using a luminometer, with the reduction in luciferase signal indicating viral entry inhibition.
-
The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in luciferase activity compared to the DMSO-treated control cells.
-
Camostat Mesylate Pseudotype and Authentic Virus Assays[4]
-
Cell Line: Human lung adenocarcinoma Calu-3 cells.
-
Pseudotype Particle Production: Vesicular stomatitis virus (VSV) pseudotypes bearing the SARS-CoV-2 spike (S) protein and encoding a luciferase reporter were generated.
-
Pseudotype Entry Assay:
-
Calu-3 cells were seeded in 96-well plates.
-
Cells were pre-incubated with serially diluted camostat mesylate for 2 hours.
-
Pseudotype particles were then added to the cells.
-
After 16-18 hours of incubation, luciferase activity was measured to quantify virus entry.
-
EC50 values were determined based on the dose-response curves.
-
-
Authentic SARS-CoV-2 Infection Assay:
-
Calu-3 cells were pre-incubated with camostat mesylate for 2 hours.
-
Cells were then infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
After 1 hour, the inoculum was removed, and fresh medium containing the inhibitor was added.
-
Viral spread and infection were assessed at a later time point (e.g., by quantifying viral RNA or observing cytopathic effects).
-
Summary and Conclusion
This compound (CID 23631927) and camostat mesylate represent two distinct, host-directed strategies for inhibiting viral entry. Camostat mesylate targets the cell-surface protease TMPRSS2, making it a candidate for viruses that utilize this pathway for entry into cells of the respiratory tract.[5][6] In contrast, the specific this compound inhibits the endosomal protease cathepsin L, positioning it as an inhibitor for viruses that rely on endocytosis and subsequent endosomal processing for productive infection.[8][9]
The choice between these or similar inhibitors would depend on the specific virus and the primary entry pathway it utilizes in target cells. Furthermore, the potential for combination therapy, using both a TMPRSS2 inhibitor and a cathepsin L inhibitor, could offer a synergistic effect by blocking both major entry routes, thereby reducing the likelihood of viral escape and enhancing therapeutic efficacy.[2] The data presented here provide a foundation for further investigation and development of these and other host-directed antivirals.
References
- 1. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the viral‐entry facilitators of SARS‐CoV‐2 as a therapeutic strategy in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camostat mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 7. researchgate.net [researchgate.net]
- 8. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oxcarbazepine
For immediate reference, the primary and recommended method for the disposal of Oxcarbazepine and its associated waste is high-temperature incineration. This process, conducted at a facility compliant with U.S. Environmental Protection Agency (EPA) regulations, ensures the complete destruction of the active pharmaceutical ingredient, mitigating potential environmental contamination and health risks.
This document provides researchers, scientists, and drug development professionals with essential, step-by-step guidance for the safe handling and disposal of Oxcarbazepine. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Oxcarbazepine. Personnel handling the compound should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. In case of a spill, the area should be cord-covered with absorbent material, and the collected waste must be disposed of as hazardous material.
Disposal Procedures for Oxcarbazepine
The disposal of Oxcarbazepine, whether in pure form, as expired tablets or suspension, or as contaminated labware, must follow regulated hazardous waste protocols. Under no circumstances should Oxcarbazepine be disposed of down the drain, as this is strictly prohibited by the EPA's Subpart P regulations for hazardous waste pharmaceuticals[1][2].
On-site Waste Segregation and Storage:
-
Designated Waste Containers: All Oxcarbazepine waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, must be collected in clearly labeled, leak-proof hazardous waste containers.
-
Labeling: Containers must be marked with the words "Hazardous Waste" and identify the contents as "Oxcarbazepine Waste."
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
Off-site Disposal by Incineration:
The recommended and most effective method for the final disposal of Oxcarbazepine is incineration at a licensed hazardous waste facility. This high-temperature process ensures the complete thermal decomposition of the compound.
| Parameter | Recommended Value | Citation |
| Incineration Type | High-temperature, dual-chamber | [3] |
| Minimum Temperature | 850°C for hazardous pharmaceuticals | [3] |
| Cytotoxic Waste Temp. | 1200°C (if mixed with cytotoxic agents) | |
| Residence Time | Minimum of 2 seconds in the second chamber | [3] |
Note: The selection of a waste disposal vendor should include verification of their adherence to all federal, state, and local regulations for pharmaceutical waste management.
Understanding Oxcarbazepine Degradation
Knowledge of Oxcarbazepine's stability and degradation pathways is crucial for appreciating the necessity of high-temperature incineration. Studies have shown that Oxcarbazepine degrades under certain conditions, but these processes may not lead to complete detoxification and can produce various transformation products.
| Stress Condition | Degradation Behavior | Key Transformation Products |
| Acid Hydrolysis | Degrades | 10,11-dihydro-10-hydroxy-carbamazepine, Acridine |
| Base Hydrolysis | Degrades | 10,11-dihydro-10-hydroxy-carbamazepine, Acridine |
| **Oxidative (e.g., H₂O₂) ** | Degrades | Various oxidation products |
| Thermal (Heat) | Stable under normal lab conditions, degrades at higher temperatures | Thermal decomposition products |
| Photolytic (UV Light) | Relatively stable | Minor degradation products |
The formation of various degradation products underscores the importance of a robust disposal method like incineration, which is designed to break down the molecule into its constituent elements completely.
Experimental Protocol: Analysis of Oxcarbazepine in Waste Streams
To ensure compliance with disposal regulations and to monitor potential environmental release, it is essential to have a validated analytical method for the quantification of Oxcarbazepine in various waste matrices. The following provides a general framework based on established EPA methodologies, such as EPA Method 8270 for semi-volatile organic compounds, which can be adapted for this purpose.
Objective: To quantify the concentration of Oxcarbazepine in a liquid waste stream (e.g., industrial effluent, landfill leachate) using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Oxcarbazepine analytical standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or other appropriate mobile phase modifier
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Standard laboratory glassware and filtration apparatus
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector
-
Analytical balance
-
pH meter
-
Vortex mixer and sonicator
Procedure:
-
Sample Collection and Preparation:
-
Collect a representative sample of the waste stream in a clean, appropriate container.
-
Acidify the sample if necessary to preserve the analyte.
-
Filter the sample to remove particulate matter.
-
Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
-
Standard Preparation:
-
Prepare a stock solution of Oxcarbazepine in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to known concentrations covering the expected range of the samples.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate C18 column.
-
Establish a mobile phase gradient (e.g., a mixture of acetonitrile and water with a formic acid modifier).
-
Inject the prepared standards and samples onto the column.
-
Detect the analyte using a UV detector at a specified wavelength (e.g., 256 nm) or an MS detector for higher selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Oxcarbazepine in the samples by comparing their peak areas to the calibration curve.
-
This is a generalized protocol and must be fully validated for the specific matrix being analyzed in accordance with regulatory guidelines.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for Oxcarbazepine, the following workflow diagram has been generated.
Caption: Logical workflow for the proper disposal of Oxcarbazepine waste.
By adhering to these comprehensive procedures, the scientific community can ensure the safe and responsible management of Oxcarbazepine waste, thereby protecting both human health and the environment.
References
Safeguarding Research: A Guide to Handling Oxocarbazate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Oxocarbazate (B1193368). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this specific cathepsin L inhibitor.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| PPE Category | Solid Form | Solution Form | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Chemical safety goggles and a face shield. | Protects eyes from dust particles and splashes. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Work in a certified chemical fume hood. | Minimizes inhalation of fine particles. A fume hood is essential for preventing inhalation of aerosols or vapors. |
| Body Protection | A disposable lab coat or coveralls. | A disposable, fluid-resistant lab coat or coveralls. | Prevents contamination of personal clothing and skin. Fluid-resistant material is crucial when working with solutions. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, designated, and secure area, away from incompatible materials.
-
Consult the supplier for specific storage temperature and conditions.
2. Preparation and Handling:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to control dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Avoid creating aerosols.
3. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before cleaning up.
-
For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand.
-
Collect all contaminated materials in a sealed, labeled container for proper disposal.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Chemical Waste:
-
Dispose of unused this compound and solutions as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not pour this compound waste down the drain.
-
Collect all chemical waste in a designated, sealed, and clearly labeled waste container.
2. Contaminated PPE and Materials:
-
All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound should be considered contaminated.
-
Place all contaminated disposable items in a sealed, labeled hazardous waste bag or container.
-
Non-disposable items that are contaminated should be decontaminated using a validated procedure before reuse or disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal, emphasizing the critical control points for safety.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. This commitment to safety is the foundation of scientific excellence.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. A Small-Molecule this compound Inhibitor of Human Cathepsin L Blocks Severe Acute Respiratory Syndrome and Ebola Pseudotype Virus Infection into Human Embryonic Kidney 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule this compound inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
